[1,3]Dioxolo[4,5-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c1-2-5-6(7-3-1)9-4-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIOTOBXQVQGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502662 | |
| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72138-73-9 | |
| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: [1,3]Dioxolo[4,5-b]pyridine
The following technical guide provides an in-depth analysis of [1,3]Dioxolo[4,5-b]pyridine , a specialized heterocyclic scaffold increasingly utilized in modern medicinal chemistry.
Core Identity & Pharmacophore Analysis
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry | 72138-73-9 |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
| Synonyms | 2,3-Methylenedioxypyridine; 1,3-Dioxolo[4,5-b]pyridine |
| Storage | Inert atmosphere, 2–8°C (Hygroscopic) |
Introduction: The "Soluble Benzodioxole" Bioisostere
This compound represents a critical bioisostere in drug design, specifically serving as a polar alternative to the 1,3-benzodioxole (methylenedioxybenzene) moiety .
While the benzodioxole group is ubiquitous in natural products (e.g., berberine, podophyllotoxin) and synthetic drugs (e.g., tadalafil, paroxetine), it suffers from high lipophilicity (LogP ~2.1) and metabolic liability (formation of reactive carbene intermediates via CYP450 oxidation). The [4,5-b]pyridine analog introduces a nitrogen atom into the aromatic ring, resulting in two decisive medicinal chemistry advantages:
-
Reduced Lipophilicity: The pyridine nitrogen lowers the LogP (approx. 1.0 vs. 2.1 for the benzene analog), improving aqueous solubility.
-
Tunable Basicity: The nitrogen provides a handle for salt formation, further enhancing bioavailability, although its basicity is modulated by the adjacent alkoxy group.
Physicochemical Profile
The fusion of the electron-rich 1,3-dioxole ring with the electron-deficient pyridine ring creates a unique "push-pull" electronic system.
| Parameter | Value (Approx.) | Mechanistic Insight |
| LogP | ~1.0 | Significantly lower than benzodioxole, facilitating lower protein binding and faster clearance. |
| pKa (Conj. Acid) | ~2.5 – 3.5 | The oxygen at position 3 (adjacent to N) exerts an inductive withdrawing effect (-I), reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). |
| H-Bond Acceptors | 3 (N, 2xO) | The nitrogen lone pair remains the primary acceptor; the dioxole oxygens are poor acceptors due to resonance donation into the ring. |
| Topological PSA | ~30-40 Ų | Moderate polar surface area suitable for CNS penetration (Blood-Brain Barrier). |
Synthetic Methodology
The synthesis of this compound is non-trivial due to the low nucleophilicity of 2,3-dihydroxypyridine. The most robust, self-validating protocol utilizes a dihalomethane insertion strategy.
Protocol: De Novo Synthesis from 2,3-Dihydroxypyridine
Note: This reaction requires anhydrous conditions to prevent competitive hydrolysis of the methylene halide.
Reagents:
-
Substrate: 2,3-Dihydroxypyridine (or its tautomer 3-hydroxypyridin-2-one).
-
Reagent: Bromochloromethane (BrCH₂Cl) or Dibromomethane (CH₂Br₂).
-
Base: Cesium Carbonate (Cs₂CO₃) – Critical for the "Cesium Effect" which promotes intramolecular cyclization over intermolecular polymerization.
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Deprotonation: Dissolve 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (1.5 eq). Stir at 60°C for 30 minutes to form the dianion.
-
Insertion: Add bromochloromethane (1.2 eq) dropwise.
-
Cyclization: Heat the mixture to 100–110°C for 4–12 hours. The high temperature is required to overcome the energy barrier of the second nucleophilic attack.
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Visualizing the Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.
Figure 1: Synthesis of this compound via Cesium-promoted methylenation.
Reactivity & Functionalization Map
Understanding the electronic distribution is vital for derivatization. The dioxole ring is strongly electron-donating (+M effect), while the pyridine nitrogen is electron-withdrawing (-I/-M).
-
Electrophilic Aromatic Substitution (EAS):
-
The C6 position (para to the dioxole oxygen, meta to the nitrogen) is the most activated site.
-
Common Reaction: Bromination (NBS/MeCN) or Nitration yielding 6-substituted derivatives.
-
-
Nucleophilic Displacement:
-
Direct nucleophilic attack on the ring is difficult due to the electron-rich dioxole.
-
Strategy: Oxidation to the N-oxide (mCPBA) activates the C7 position (ortho to N) for chlorination (POCl₃) or cyanation.
-
Figure 2: Regioselectivity map for functionalizing the dioxolopyridine scaffold.
Medicinal Chemistry Applications
The scaffold is currently utilized in high-impact therapeutic areas, particularly where solubility and CNS penetration are limiting factors.
Case Study A: Alpha-Synuclein Imaging (Parkinson's Disease)
Researchers have developed [18F]-labeled radiotracers for imaging α-synuclein fibrils.
-
Mechanism: The this compound moiety replaces the benzodioxole of standard tracers.
-
Outcome: The pyridine nitrogen reduces non-specific binding (lower lipophilicity) and improves the signal-to-noise ratio in PET scans compared to the carbocyclic analogs [1].
Case Study B: Antitubercular Agents (Bedaquiline Analogs)
In the optimization of Bedaquiline (a diarylquinoline antibiotic), the naphthalene core contributes to high lipophilicity (ClogP > 7), leading to tissue accumulation and phospholipidosis.
-
Strategy: Replacement of the naphthalene or phenyl rings with this compound.
-
Outcome: Significant reduction in LogP while maintaining the planar geometry required for binding to ATP synthase [2].
References
-
Div. of Nuclear Medicine: "Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils." Uppsala University, DIVA Portal. Link
-
Sutherland, H. S. et al.: "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles." Bioorganic & Medicinal Chemistry. Link
-
PubChem Compound Summary: "this compound (CID 12563079)."[1] National Center for Biotechnology Information. Link
Sources
Physical and chemical properties ofDioxolo[4,5-b]pyridine
The following technical guide details the physicochemical and chemical properties of [1,3]Dioxolo[4,5-b]pyridine , a specialized heterocyclic scaffold used in medicinal chemistry.
Executive Summary
This compound (CAS: 72138-73-9) is a fused bicyclic heterocycle comprising a pyridine ring annulated with a 1,3-dioxole ring across the 2,3-positions.[1][2][3][4] Often referred to as 2,3-methylenedioxypyridine , this scaffold serves as a critical bioisostere for the benzodioxole moiety (found in compounds like paroxetine or tadalafil). The incorporation of the pyridine nitrogen introduces a basic center and lowers lipophilicity (LogP) compared to its carbocyclic analogue, enhancing aqueous solubility and altering metabolic susceptibility—key parameters in lead optimization.
This guide provides a definitive analysis of its physical properties, synthetic pathways, and chemical reactivity for application in drug discovery.
Structural Identity & Physicochemical Profile
The core structure consists of a planar, electron-deficient pyridine ring fused to an electron-rich dioxole ring. This push-pull electronic system creates unique reactivity patterns distinct from both isolated pyridine and benzodioxole.
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | 2,3-Methylenedioxypyridine; 2H-[1,3]Dioxolo[4,5-b]pyridine |
| CAS Number | 72138-73-9 |
| SMILES | C1OC2=C(O1)N=CC=C2 |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
Physical Properties
| Property | Value / Description | Significance |
| Physical State | Low-melting solid or oil | Requires controlled storage (2-8°C, dry). |
| Boiling Point | ~195–210°C (Predicted) | High boiling point allows for high-temperature functionalization. |
| LogP (Octanol/Water) | ~1.0–1.2 (Experimental est.) | Lower than benzodioxole (~2.1), improving "drug-likeness" (Lipinski). |
| H-Bond Acceptors | 3 (N + 2 oxygens) | The pyridine nitrogen is the primary acceptor; ether oxygens are weak acceptors. |
| pKa (Conjugate Acid) | ~2.5–3.0 (Predicted) | Significantly less basic than pyridine (pKa 5.2) due to the inductive withdrawal of the adjacent oxygen atoms. |
Synthetic Methodologies
The synthesis of this compound is challenging due to the ambident nucleophilicity of the starting material, 2,3-dihydroxypyridine, which exists in equilibrium with 3-hydroxy-2-pyridone. Exclusive O-alkylation over N-alkylation requires specific conditions.
Primary Synthesis: Methylenation of 2,3-Dihydroxypyridine
This protocol utilizes a cesium carbonate-mediated methylenation in an aprotic polar solvent to favor the formation of the dioxole ring.
Reagents:
-
Substrate: 2,3-Dihydroxypyridine (CAS: 16867-04-2)[5]
-
Methylene Source: Bromochloromethane (BrCH₂Cl) or Diiodomethane (CH₂I₂).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or DMSO (Anhydrous).
Protocol:
-
Dissolution: Dissolve 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at 60°C for 30 minutes. This ensures the formation of the dianion (or monoanion/neutral complex) and shifts the tautomeric equilibrium.
-
Cyclization: Add Bromochloromethane (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.
-
Workup: Dilute with water and extract with Ethyl Acetate. The product is moderately polar.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Optimized synthetic route favoring O-alkylation to form the dioxolopyridine core.
Chemical Reactivity & Stability
Understanding the electronic distribution is vital for functionalizing this scaffold.
Electronic Effects & Substitution Patterns
-
Pyridine Nitrogen: Inductively withdraws electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS).
-
Dioxole Oxygens: The oxygens at positions 1 and 3 (fused to pyridine C2 and C3) are electron-donating by resonance.
-
Oxygen at C2: Activates C5 (para) and C3 (fused).
-
Oxygen at C3: Activates C6 (para) and C2 (fused).
-
-
Net Result: The deactivating effect of Nitrogen is partially counteracted by the dioxole ring. However, Position 5 (beta to Nitrogen) remains the most favorable site for electrophilic attack (e.g., bromination, nitration) due to the combined resonance activation from the oxygen at C2 and minimal deactivation from Nitrogen relative to positions 2 and 4.
Key Reactions
-
Electrophilic Halogenation:
-
Reaction with NBS or Br₂ typically yields 7-bromo-[1,3]dioxolo[4,5-b]pyridine (using fused numbering where N=4, this corresponds to C6 of the pyridine ring, but literature often points to the beta-position relative to Nitrogen). Note: Careful NMR analysis is required to distinguish between C5 and C6 substitution.
-
-
Oxidation (N-Oxide Formation):
-
Treatment with m-CPBA yields the N-oxide . This activates the C2/C6 positions (alpha to N) for nucleophilic attack (e.g., chlorination with POCl₃ to yield chloropyridines).
-
-
Lithiation:
-
Directed Ortho Metalation (DoM) is difficult due to the competing directing groups. However, halogenated derivatives can undergo Lithium-Halogen exchange for coupling reactions (Suzuki, Buchwald).
-
Reactivity Map
Caption: Primary reactivity pathways including oxidation and electrophilic substitution.
Medicinal Chemistry Applications
Bioisosterism
The this compound scaffold is a bioisostere of the benzodioxole group (found in MDMA, paroxetine, tadalafil).
-
Solubility: The pyridine nitrogen increases polarity and water solubility (LogP ~1.1 vs 2.1).
-
Metabolism: The nitrogen atom reduces the electron density of the aromatic ring compared to benzene, potentially reducing the formation of reactive quinone-methide metabolites often associated with benzodioxole toxicity (bioactivation).
Case Study: Fluorine-18 Radiotracers
Recent research (e.g., Frontiers in Chemistry, 2022) utilizes the 2,3-methylenedioxypyridine moiety in [18F]-labeled radiotracers for imaging
-
Reduced lipophilicity (LogD).[6]
-
Increased free plasma fraction (
).[6] -
Altered brain kinetics, demonstrating its utility in fine-tuning pharmacokinetic profiles.
References
-
PubChem. "this compound (Compound)."[2] National Library of Medicine. Accessed 2026. Link
-
Frontiers in Chemistry. "Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of
-Synuclein Fibrils." Front.[7] Chem., 2022.[6] Link -
BLDpharm. "Product Analysis: this compound (CAS 72138-73-9)."[2] BLD Pharmtech Ltd. Link
-
Organic Chemistry Portal. "Synthesis of Pyridines and Dihydropyridines." Organic Chemistry Portal. Link
-
Sigma-Aldrich. "2,3-Dihydroxypyridine Product Sheet." Merck KGaA. Link
Sources
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- 2. This compound | C6H5NO2 | CID 12563079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:76470-45-6 | 1,3-Dioxolo[4,5-b]pyridine-6-carboxaldehyde (9CI) | Chemsrc [chemsrc.com]
- 4. 72138-73-9|this compound|BLD Pharm [bldpharm.com]
- 5. 2,3-Dihydroxypyridine 95 16867-04-2 [sigmaaldrich.com]
- 6. Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Dioxolo[4,5-b]pyridine CAS number lookup
Technical Monograph: [1,3]Dioxolo[4,5-b]pyridine
Part 1: Executive Summary
This compound (CAS: 72138-73-9 ) is a fused bicyclic heterocycle comprising a pyridine ring annulated with a 1,3-dioxole ring across the 2,3-positions.[1][2][3] In medicinal chemistry, this scaffold serves as a critical bioisostere for quinoline and indole derivatives, offering altered electronic properties and reduced lipophilicity while maintaining a planar aromatic footprint. Its "methylenedioxy" bridge acts as a metabolic handle and a specific hydrogen-bond acceptor motif, making it valuable in the design of kinase inhibitors and receptor modulators.
Part 2: Chemical Identity & Verification
Precise identification is the first step in any high-integrity research workflow. The following data establishes the unique chemical fingerprint of the compound.
Table 1: Chemical Identifiers and Properties
| Parameter | Data |
| CAS Registry Number | 72138-73-9 |
| IUPAC Name | This compound |
| Synonyms | 2,3-Methylenedioxypyridine; 1,3-Dioxolo[4,5-b]pyridine |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
| SMILES | C1OC2=C(O1)N=CC=C2 |
| InChI Key | YIIOTOBXQVQGSV-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Structural Visualization
The following diagram illustrates the fusion nomenclature. Note that the "b" face of the pyridine ring corresponds to the bond between positions 2 and 3.
Part 3: Synthetic Architecture
The synthesis of this compound presents a specific challenge due to the tautomeric nature of its precursor, 2,3-dihydroxypyridine (which exists in equilibrium with 3-hydroxy-2(1H)-pyridone). The formation of the dioxole ring requires "locking" the oxygen atoms into a nucleophilic state to react with a methylene donor.
Core Synthetic Logic
-
Precursor Selection: 2,3-Dihydroxypyridine is the requisite starting material.
-
Reagent Choice: Diiodomethane (
) or Bromochloromethane ( ) serves as the methylene "staple." -
Base Mediation: Cesium Carbonate (
) is preferred over Potassium Carbonate ( ) due to the "Cesium Effect," which enhances solubility in aprotic solvents and promotes intramolecular cyclization.
Synthesis Workflow Diagram
Part 4: Experimental Protocols
Note: This protocol is a standardized adaptation for methylenation of electron-deficient catechols.
Protocol: Methylenation of 2,3-Dihydroxypyridine
Objective: Synthesis of CAS 72138-73-9 via methylenation.
Reagents:
-
2,3-Dihydroxypyridine (1.0 eq)
-
Bromochloromethane (
) (1.2 - 1.5 eq) OR Diiodomethane ( ) -
Cesium Carbonate (
) (1.5 - 2.0 eq) -
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
) or Argon. -
Dissolution: Add 2,3-dihydroxypyridine (e.g., 1.11 g, 10 mmol) to anhydrous DMF (20 mL).
-
Base Addition: Add
(4.88 g, 15 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation (formation of the dianion). -
Alkylation: Add Bromochloromethane (1.55 g, 12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LCMS.
-
Checkpoint: The starting material (polar) should disappear, replaced by a less polar spot (the dioxole product).
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
Part 5: Medicinal Chemistry Utility
The this compound scaffold is not merely a structural curiosity; it is a functional bioisostere used to optimize drug candidates.
1. Bioisosterism & Lipophilicity:
-
Quinoline Replacement: It serves as a bioisostere for quinoline.[4] The dioxole oxygen atoms lower the LogP (lipophilicity) compared to a phenyl ring, potentially improving solubility and metabolic clearance profiles.
-
Electronic Effects: The electron-donating nature of the dioxole oxygens increases the electron density on the pyridine ring, altering the pKa of the pyridine nitrogen and affecting its ability to accept hydrogen bonds in the active site of enzymes (e.g., Kinases).
2. Metabolic Liability vs. Stability:
-
The methylenedioxy bridge (
) is a known site for metabolic activation by Cytochrome P450 enzymes (forming a carbene intermediate), which can lead to mechanism-based inhibition. However, on an electron-deficient pyridine ring, this liability is often reduced compared to the benzo-fused analog (1,3-benzodioxole), making it a safer scaffold for early-stage discovery.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12563079, this compound. Retrieved from [Link]
-
Chu, L., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Journal of Organic Chemistry. (Contextual synthesis of substituted pyridines). Retrieved from [Link]
-
Boyer, G. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures.... Journal of Chemical Technology and Metallurgy.[4] (Analogous heterocyclic fusion chemistry). Retrieved from [Link]
-
Katritzky, A. R., et al. (1986). Preparation of 2,3-Disubstituted Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Foundational pyridine functionalization).[5][6][7] Retrieved from [Link][8][9]
Sources
- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 2. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, Pyridine-d5, simulated) (NP0044114) [np-mrd.org]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
- 6. rsc.org [rsc.org]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Dioxolopyridines: A Technical Guide for Drug Discovery and Molecular Engineering
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the application of quantum chemical calculations to the study of dioxolopyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science, and computational methods offer a powerful lens to elucidate their electronic structure, reactivity, and potential biological activity. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale, enabling informed and effective application of these computational tools.
The Significance of Dioxolopyridines and the Role of Quantum Chemistry
Dioxolopyridines, characterized by a fused 1,3-dioxole and a pyridine ring, represent a versatile scaffold in medicinal chemistry. Their unique electronic and structural features have led to their investigation as potential antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] Understanding the subtle interplay of electron distribution, steric effects, and intermolecular interactions is paramount to designing novel derivatives with enhanced efficacy and specificity.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as an indispensable tool in this endeavor.[4][5] By solving the Schrödinger equation in an approximate manner, these methods allow for the in-silico prediction of a wide array of molecular properties, including:
-
Geometric and Structural Parameters: Accurate determination of bond lengths, bond angles, and dihedral angles.[6]
-
Electronic Properties: Insights into the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution, which are crucial for understanding reactivity and non-covalent interactions.[7][8][9]
-
Spectroscopic Properties: Prediction of vibrational (IR and Raman) and NMR spectra to aid in the characterization and identification of synthesized compounds.[7][10]
-
Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy to assess the relative stability of different conformers and predict reaction outcomes.[7]
-
Reactivity Descriptors: Global and local reactivity indices derived from conceptual DFT help in identifying sites susceptible to nucleophilic or electrophilic attack.[11]
By leveraging these computational insights, researchers can prescreen virtual libraries of dioxolopyridine derivatives, prioritize synthetic targets, and rationalize structure-activity relationships (SAR), thereby accelerating the drug discovery and development pipeline.[2][4]
Theoretical Foundations: Choosing the Right Computational Approach
The successful application of quantum chemical calculations hinges on the judicious selection of a theoretical method and basis set. This choice represents a trade-off between computational cost and accuracy.
Density Functional Theory (DFT)
For molecules of the size and complexity of dioxolopyridines, DFT offers the best balance of accuracy and computational efficiency.[12] The core idea of DFT is that the energy of a system can be determined from its electron density, which is a simpler quantity to compute than the many-electron wavefunction. The accuracy of a DFT calculation is primarily determined by the choice of the exchange-correlation functional.
Commonly Employed Functionals for Dioxolopyridine Systems:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has been a workhorse in computational chemistry for many years and is widely used for studying organic molecules, including pyridine derivatives.[1][2][4][5][6][7][12][13][14][15] It generally provides reliable geometries and electronic properties for a broad range of systems.
-
ωB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is particularly well-suited for studying systems where non-covalent interactions, such as π-π stacking or hydrogen bonding, are important.[16]
Justification for Choice: For general-purpose calculations on dioxolopyridines, B3LYP is a robust starting point. However, if investigating intermolecular interactions or systems with significant non-covalent forces, a dispersion-corrected functional like ωB97XD is recommended.
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
Recommended Basis Sets for Dioxolopyridine Calculations:
-
Pople-style basis sets:
-
6-31G(d,p): This is a split-valence basis set with polarization functions on both heavy atoms (d) and hydrogen atoms (p). It is a good starting point for geometry optimizations and frequency calculations, offering a reasonable compromise between accuracy and computational cost.[2][4]
-
6-311++G(d,p): This is a triple-split valence basis set that includes diffuse functions (++) on both heavy and hydrogen atoms, in addition to polarization functions. Diffuse functions are important for accurately describing anions, excited states, and weak intermolecular interactions.[1][6][16]
-
Rationale for Selection: For initial geometry optimizations and preliminary electronic structure analysis of dioxolopyridine derivatives, the 6-31G(d,p) basis set is often sufficient. For more accurate energy calculations, prediction of spectroscopic properties, and studies involving non-covalent interactions, the larger and more flexible 6-311++G(d,p) basis set is recommended.
A Step-by-Step Computational Workflow for Dioxolopyridine Analysis
The following section outlines a comprehensive and self-validating computational protocol for the investigation of dioxolopyridine derivatives.
Molecular Geometry Optimization and Frequency Analysis
The first and most critical step is to determine the equilibrium geometry of the molecule.
Protocol:
-
Construct the initial molecular structure: Use a molecular builder to create a 3D model of the dioxolopyridine derivative.
-
Perform geometry optimization: Employ a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the minimum energy structure.[17] The optimization process iteratively adjusts the atomic coordinates to minimize the forces on each atom.
-
Perform frequency calculation: Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two crucial purposes:
-
Verification of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of vibrational spectra: The calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[6] They also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Caption: Key components of electronic structure analysis.
Spectroscopic Property Prediction
Quantum chemical calculations can be a powerful tool for interpreting and predicting spectroscopic data.
Protocol:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). [7][10]The calculated shifts are typically referenced to a standard, such as tetramethylsilane (TMS), which should also be calculated at the same level of theory for consistency.
-
Vibrational Spectroscopy (IR and Raman): The harmonic frequencies obtained from the frequency calculation can be scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies. The calculated intensities can also aid in the assignment of experimental spectra.
Table 1: Summary of a Typical Computational Protocol for Dioxolopyridine Analysis
| Computational Step | Recommended Method/Basis Set | Purpose and Rationale |
| Geometry Optimization | B3LYP/6-31G(d,p) | To find the most stable 3D structure of the molecule. This level of theory provides a good balance of accuracy and computational cost for initial structural determination. |
| Frequency Calculation | B3LYP/6-31G(d,p) | To confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and vibrational frequencies. |
| Single-Point Energy | ωB97XD/6-311++G(d,p) | To obtain more accurate electronic energies, especially if non-covalent interactions are important. The larger basis set provides a better description of the electron distribution. |
| Electronic Properties | ωB97XD/6-311++G(d,p) | To calculate HOMO-LUMO energies, MEP maps, and NBO charges. A higher level of theory is recommended for more reliable electronic property predictions. |
| NMR Chemical Shifts | GIAO-B3LYP/6-311++G(d,p) | To predict ¹H and ¹³C NMR spectra. The GIAO method is a standard and reliable approach for this purpose. |
Integration with Drug Discovery Pipelines: Molecular Docking
While quantum chemical calculations provide invaluable information about the intrinsic properties of a molecule, their utility in drug discovery is greatly enhanced when combined with molecular docking simulations. [1][2][3][4][5][8][9][10][18][19] Workflow Synergy:
-
Ligand Preparation: The optimized geometry and partial atomic charges of the dioxolopyridine derivative, as determined by DFT calculations (e.g., from NBO analysis), can be used as input for molecular docking. This provides a more physically realistic representation of the ligand than a simple 2D-to-3D conversion.
-
Docking Simulation: The prepared ligand is then docked into the active site of a target protein to predict its binding mode and affinity.
-
Analysis of Interactions: The docking results can be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the dioxolopyridine and the protein. The MEP map of the ligand can be particularly insightful for rationalizing these interactions.
This integrated approach allows for a more robust and mechanistically informed virtual screening and lead optimization process.
Conclusion
Quantum chemical calculations, particularly DFT, offer a powerful and versatile toolkit for the study of dioxolopyridines. By providing detailed insights into their structural, electronic, and spectroscopic properties, these computational methods can guide synthetic efforts, rationalize experimental observations, and accelerate the development of novel therapeutic agents and functional materials. The protocols and theoretical considerations outlined in this guide are intended to provide a solid foundation for researchers to effectively apply these methods in their own investigations.
References
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ResearchGate. (n.d.). Quantum Chemical Investigations On Phenyl-7,8-Dihydro- [7][16]-DioxoloI [4,5-G] Quinolin-6(5H)-One. Retrieved from [Link]
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El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15598. [Link]
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Palamarchuk, I. V., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Compounds, 6(1), 12. [Link]
-
ResearchGate. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
SPbU Researchers Portal. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
Erol, M., et al. (2026). Synthesis, structural characterization, DFT calculations, molecular docking, and antimicrobial activity studies of some new oxazolo[4,5-b]pyridine derivatives. ResearchGate. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Scientific Reports, 13(1), 5853. [Link]
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PubMed. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]
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PubMed. (2021). Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study. Retrieved from [Link]
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PMC. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Retrieved from [Link]
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Matilda. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)). Retrieved from [Link]
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PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Retrieved from [Link]
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Longdom Publishing. (n.d.). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Retrieved from [Link]
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MDPI. (n.d.). An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. Retrieved from [Link]
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ResearchGate. (2025). Quantum-chemical study of the reactivity of di- and trinitropyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Density functional theory (DFT), Molecular Docking, and Xanthine oxidase Inhibitory Studies of dinaphthodiospyrol S from Diospyros kaki L. Retrieved from [Link]
-
Kudos. (n.d.). Spectroscopic investigations and computational study of sulfur trioxide-pyridine complex. Retrieved from [Link]
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YouTube. (2022). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. Retrieved from [Link]
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PubMed. (2023). Density functional theory (DFT), molecular docking, and xanthine oxidase inhibitory studies of dinaphthodiospyrol S from Diospyros kaki L. Retrieved from [Link]
-
Springer. (n.d.). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
PMC. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Retrieved from [Link]
-
Physical Chemistry Research. (n.d.). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Retrieved from [Link]
-
MDPI. (2021). Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to Dioxolo[4,5-b]pyridine and its Structural Analogs for Medicinal Chemistry
This guide provides a comprehensive technical overview of the Dioxolo[4,5-b]pyridine core and its key structural analogs, including oxazolo[4,5-b]pyridine, thiazolo[4,5-b]pyridine, and imidazo[4,5-b]pyridine. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, chemical properties, and therapeutic potential of this versatile class of heterocyclic compounds.
Introduction: A Privileged Scaffold in Drug Discovery
The fusion of a five-membered heterocyclic ring to the 2,3-position of a pyridine core creates a bicyclic system with significant potential in medicinal chemistry. These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridine ring, a common motif in FDA-approved drugs, enhances water solubility and provides a key hydrogen bond acceptor. The fused five-membered ring introduces additional points of diversity and modulates the electronic and steric properties of the molecule, allowing for fine-tuning of its pharmacological activity.
This guide will first explore the Dioxolo[4,5-b]pyridine core, a less-explored but promising scaffold, by proposing a synthetic strategy based on established chemical principles. Subsequently, it will delve into the well-documented synthesis, reactivity, and biological applications of its more prominent structural analogs.
Part 1: The Dioxolo[4,5-b]pyridine Core
The Dioxolo[4,5-b]pyridine, also known as 2,3-methylenedioxypyridine, represents an intriguing yet underexplored heterocyclic system. Its structure is characterized by the fusion of a 1,3-dioxole ring to the pyridine core. This methylenedioxy bridge is a well-known pharmacophore present in numerous natural products and synthetic drugs, often serving as a bioisosteric replacement for a catechol moiety to improve metabolic stability and pharmacokinetic properties.
Proposed Synthesis of Dioxolo[4,5-b]pyridine
Direct and detailed synthetic protocols for Dioxolo[4,5-b]pyridine are not extensively reported in the literature. However, a logical and efficient synthesis can be designed based on established methods for the formation of the methylenedioxy bridge on aromatic diols. The key precursor for this synthesis is 2,3-dihydroxypyridine.
Starting Material: 2,3-Dihydroxypyridine can be synthesized from 2-aminopyridine through a multi-step process involving diazotization, nitration, reduction, and a final diazotization/hydrolysis sequence. A method for the synthesis of 5-chloro-2,3-dihydroxypyridine has been reported, which follows a similar pathway starting from 2-amino-5-chloropyridine.
Cyclization Step: The crucial step is the formation of the 1,3-dioxole ring. This is typically achieved by reacting a catechol-like precursor with a dihalomethane, most commonly dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂), in the presence of a base. This reaction is a Williamson ether synthesis.
Experimental Protocol: Proposed Synthesis of Dioxolo[4,5-b]pyridine
Step 1: Synthesis of 2,3-Dihydroxypyridine (as a key intermediate)
-
Detailed, multi-step procedures for the synthesis of 2,3-dihydroxypyridine from readily available starting materials like 2-aminopyridine or 2-hydroxypyridine are available in the chemical literature.
Step 2: Formation of the Methylenedioxy Bridge
-
Reaction Setup: To a solution of 2,3-dihydroxypyridine (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride (NaH, 2.2 eq.) or potassium carbonate (K₂CO₃, 2.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: After stirring for 30 minutes, add dichloromethane (CH₂Cl₂, 1.5 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen to dissolve the pyridinediol and facilitate the nucleophilic attack of the alkoxide on the dihalomethane.
-
Base: A strong base is required to deprotonate both hydroxyl groups of the 2,3-dihydroxypyridine, forming a dianion which is a potent nucleophile.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the electron-rich dihydroxypyridine and the reaction of the strong base with atmospheric moisture and carbon dioxide.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of Dioxolo[4,5-b]pyridine can be predicted based on its structure. The introduction of the dioxole ring is expected to increase the lipophilicity compared to the parent 2,3-dihydroxypyridine.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic signals for the pyridine ring protons and a singlet for the methylenedioxy protons (-O-CH₂-O-) typically in the range of 5.5-6.5 ppm.
-
¹³C NMR: The spectrum would display signals for the pyridine carbons and a signal for the methylenedioxy carbon around 100-105 ppm.
-
Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound (C₆H₅NO₂: 123.11 g/mol ).
Potential Biological Applications
While specific biological data for Dioxolo[4,5-b]pyridine is limited, its structural similarity to other biologically active methylenedioxy-containing compounds, such as piperonal, suggests potential applications in various therapeutic areas. The dioxole moiety can act as a bioisostere for catechol, potentially leading to compounds with improved metabolic stability and oral bioavailability.
Part 2: Structural Analogs of Dioxolo[4,5-b]pyridine
The structural analogs of Dioxolo[4,5-b]pyridine, where the oxygen atoms in the five-membered ring are replaced by nitrogen and/or sulfur, are well-studied classes of compounds with a broad spectrum of biological activities.
Oxazolo[4,5-b]pyridines
The oxazolo[4,5-b]pyridine scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a range of biological activities.
A common and effective method for the synthesis of the oxazolo[4,5-b]pyridine ring system involves the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative.
Experimental Protocol: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
-
Reaction Setup: A mixture of 2-amino-3-hydroxypyridine (1.0 eq.), a carboxylic acid (1.1 eq.), and a condensing agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is heated at a high temperature (typically 150-200 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Condensing Agent: PPA and PPSE act as both a solvent and a catalyst, facilitating the dehydration reaction between the carboxylic acid and the amino and hydroxyl groups of the 2-amino-3-hydroxypyridine. PPSE is often preferred as it allows for milder reaction conditions.
Derivatives of oxazolo[4,5-b]pyridine have been reported to possess a variety of biological activities, including:
-
SIRT1 Activation: Certain oxazolo[4,5-b]pyridine analogs have been identified as novel and potent small molecule activators of SIRT1, an NAD+-dependent protein deacetylase with potential therapeutic benefits in metabolic diseases.
-
Antibacterial Activity: Some derivatives have shown remarkable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound Class | Biological Activity | Target Organism/Enzyme | Potency (IC₅₀/MIC) | Reference |
| Oxazolo[4,5-b]pyridines | SIRT1 Activation | SIRT1 | More potent than resveratrol | |
| Oxazolo[4,5-b]pyridines | Antibacterial | S. aureus (MRSA) | 1.56–3.12 µg/mL |
Thiazolo[4,5-b]pyridines
The thiazolo[4,5-b]pyridine core, a bioisostere of the oxazolo[4,5-b]pyridine, has also attracted significant attention in drug discovery.
The synthesis of thiazolo[4,5-b]pyridines often starts from 2-amino-3-halopyridines or 3-amino-2-chloropyridine. A solid-phase synthesis approach has also been developed, allowing for the rapid generation of diverse libraries of these compounds.
Experimental Protocol: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridines
-
Resin Preparation: A Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with an alpha-halo ketone affords a thiazole resin.
-
Pyridine Ring Formation: The thiazole resin is then converted to the desired thiazolopyridine resin via the Friedländer annulation under microwave irradiation.
-
Cleavage and Diversification: After oxidation of the sulfide to a sulfone, nucleophilic desulfonative substitution with various amines yields the target thiazolo[4,5-b]pyridine derivatives in good overall yields.
Causality Behind Experimental Choices:
-
Solid-Phase Synthesis: This methodology is advantageous for creating chemical libraries for high-throughput screening, as it simplifies purification and allows for the introduction of a wide range of substituents.
-
Microwave Irradiation: The use of microwave heating in the Friedländer reaction can significantly reduce reaction times and improve yields.
Thiazolo[4,5-b]pyridine derivatives have demonstrated a broad range of pharmacological effects:
-
Antimicrobial Activity: Many derivatives exhibit potent activity against pathogenic bacteria and fungi. For instance, 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have shown significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.
-
Anti-inflammatory Activity: Some compounds have shown strong anti-inflammatory action in animal models, even exceeding the efficacy of standard drugs like Ibuprofen.
-
Anticancer Activity: Thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors, capable of overcoming imatinib resistance in gastrointestinal stromal tumors (GIST).
| Compound Class | Biological Activity | Target Organism/Enzyme/Cell Line | Potency (MIC/GI₅₀) | Reference |
| Thiazolo[4,5-b]pyridines | Antimicrobial | P. aeruginosa, E. coli | MIC: 0.21 μM | |
| Thiazolo[5,4-b]pyridines | c-KIT Inhibition | c-KIT V560G/D816V mutant | GI₅₀: 1.15 μM (HMC1.2 cells) |
Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are structural analogs of purines and have been extensively investigated for their therapeutic potential.
A common synthetic route to imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridine with an aldehyde, followed by oxidative cyclization.
Experimental Protocol: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
-
Reaction Setup: A mixture of 2,3-diaminopyridine (1.0 eq.) and an aldehyde (1.0 eq.) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Oxidative Cyclization: An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), is added to the mixture.
-
Reaction Conditions: The reaction is typically heated for several hours.
-
Work-up and Purification: After completion, the reaction mixture is cooled and poured into water. The resulting precipitate is collected, washed, and dried to afford the desired imidazo[4,5-b]pyridine derivative.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Sodium metabisulfite is a mild and effective oxidizing agent for the cyclization of the intermediate Schiff base to the final aromatic imidazo[4,5-b]pyridine.
The structural similarity of imidazo[4,5-b]pyridines to purines has led to the discovery of numerous derivatives with significant biological activities:
-
Antiproliferative Activity: Many imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity against various human cancer cell lines. Some compounds have demonstrated sub-micromolar inhibitory concentrations against colon carcinoma.
-
Antiviral Activity: Certain derivatives have exhibited selective activity against viruses such as the respiratory syncytial virus (RSV).
-
Kinase Inhibition: This scaffold is a key component of many kinase inhibitors, targeting enzymes like CDK9, which are crucial in cancer cell proliferation.
| Compound Class | Biological Activity | Target Cell Line/Virus | Potency (IC₅₀/EC₅₀/MIC) | Reference |
| Imidazo[4,5-b]pyridines | Antiproliferative | Colon Carcinoma (SW620) | IC₅₀: 0.4 μM | |
| Imidazo[4,5-b]pyridines | Antiviral | Respiratory Syncytial Virus (RSV) | EC₅₀: 21 μM | |
| Imidazo[4,5-b]pyridines | Antibacterial | E. coli | MIC: 32 μM |
Part 3: Structure-Activity Relationships and Drug Design Principles
The development of potent and selective d
The [1,3]Dioxolo[4,5-b]pyridine Core: A Technical Guide to Reactivity and Functionalization
Topic: Exploring the reactivity of the dioxolopyridine ring Content Type: In-depth technical guide.
Executive Summary
The [1,3]dioxolo[4,5-b]pyridine ring system (often referred to as 2,3-methylenedioxypyridine) represents a privileged scaffold in medicinal chemistry. It serves as a bioisostere for the quinoline and benzodioxole moieties, offering improved solubility and distinct metabolic stability profiles due to the incorporation of the pyridine nitrogen.
Despite its utility in kinase inhibitors and GPCR ligands, the reactivity of this fused bicycle is often misunderstood. It possesses a unique "push-pull" electronic character: the dioxole ring is strongly electron-donating (activating), while the pyridine nitrogen is electron-withdrawing (deactivating). This guide provides a definitive analysis of its reactivity landscape, focusing on regioselective functionalization strategies that are critical for structure-activity relationship (SAR) exploration.
Structural Anatomy & Electronic Properties
To navigate the reactivity of this compound, one must first master its numbering and electronic distribution. Unlike standard pyridine, the fusion of the electron-rich dioxole ring at the 2,3-positions alters the susceptibility of the remaining carbons (C5, C6, C7) to electrophilic and nucleophilic attack.
Numbering Convention
For the purpose of this guide, we utilize the standard fused heterocyclic numbering system:
-
Positions 1 & 3: Oxygen atoms.[1]
-
Position 5: Pyridine Nitrogen (in the b-fused isomer).[1][2][3][4]
-
Position 7: Carbon adjacent to the bridgehead oxygen (equivalent to Pyridine C4).
-
Position 6: Carbon beta to Nitrogen (equivalent to Pyridine C5).
The "Push-Pull" Dynamic
-
The "Push" (Dioxole): The lone pairs on O1 and O3 donate electron density into the ring via resonance. This activates the ring toward electrophilic attack, specifically at C6 .
-
The "Pull" (Pyridine Nitrogen): The nitrogen atom at position 5 exerts a strong inductive withdrawing effect (
) and mesomeric withdrawing effect ( ). This directs nucleophilic attack (or lithiation) to the adjacent carbons.
Synthesis Strategies: Constructing the Core
The most robust method for accessing the this compound core is the "methylenation" of 2,3-dihydroxypyridine. While simple in theory, the reaction is prone to low yields due to the poor nucleophilicity of the hydroxypyridine tautomers.
Recommended Protocol: Cesium Carbonate Mediated Cyclization
The use of Cesium Carbonate (
Reagents:
-
Substrate: 2,3-Dihydroxypyridine
-
Reagent: Bromochloromethane (
) or Dibromomethane ( ) -
Base:
(1.5 equiv) -
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,3-dihydroxypyridine in anhydrous DMF (0.5 M concentration) under
. -
Deprotonation: Add
and stir at ambient temperature for 30 minutes. The solution will darken, indicating dianion formation. -
Alkylation: Add Bromochloromethane (1.2 equiv) dropwise.
-
Cyclization: Heat the mixture to 80°C for 4-6 hours.
-
Workup: Dilute with EtOAc, wash extensively with
(to remove DMF), and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Figure 1: Optimized synthetic route for the construction of the dioxolopyridine core.
Functionalization: The Reactivity Landscape
Once the core is synthesized, the challenge shifts to regioselective functionalization. The diagram below summarizes the three primary modes of reactivity.
Figure 2: Regioselectivity map. C-7 is the primary site for metalation; C-6 for electrophilic attack.
Directed Ortho Metalation (DoM) – The "Key" Reaction
The most powerful method for functionalizing this ring is Directed Ortho Metalation (DoM) .
-
Mechanism: The bridgehead oxygen (O3) acts as a Directing Metalation Group (DMG). It coordinates the lithium cation, bringing the base into proximity with the C-7 proton .
-
Regioselectivity: Exclusive lithiation occurs at C-7 (adjacent to the oxygen, meta to the nitrogen). While the position adjacent to Nitrogen (C-5) is inductively acidic, the coordination of the oxygen dominates the kinetic control of the reaction at low temperatures.
Critical Control Point: Temperature must be maintained below -70°C. Above this, the lithiated species can undergo "Base-Catalyzed Halogen Dance" (if halogens are present) or ring-opening decomposition.
Electrophilic Aromatic Substitution (EAS)
-
Target: C-6 .
-
Rationale: The C-6 position is para to the activating oxygen (O1) and beta to the deactivating nitrogen. This makes it the only electronically favorable site for nitration or bromination.
-
Limitation: The reaction is generally sluggish compared to benzodioxole due to the nitrogen's pull. Strong electrophiles (e.g.,
in acetic acid) are required.
Detailed Experimental Protocol: C-7 Functionalization via Lithiation
This protocol describes the introduction of an aldehyde at the C-7 position, a common handle for further medicinal chemistry elaboration (e.g., reductive amination).
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Base: n-Butyllithium (1.2 equiv, 2.5M in hexanes)
-
Electrophile: DMF (Dimethylformamide) (1.5 equiv)
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
-
Quench: Saturated
solution -
Safety: n-BuLi is pyrophoric. All glassware must be flame-dried under Argon.
Procedure
-
Setup: Charge a flame-dried 3-neck flask with this compound (1.0 g, 8.1 mmol) and anhydrous THF (16 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Metalation: Add n-BuLi (3.9 mL, 9.7 mmol) dropwise via syringe pump over 15 minutes.
-
Observation: A color change (often yellow to orange) indicates anion formation.
-
Hold: Stir at -78°C for exactly 45 minutes. Do not extend beyond 1 hour to avoid scrambling.
-
-
Electrophile Addition: Add anhydrous DMF (0.94 mL, 12.1 mmol) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.
-
Quench: Carefully add sat.
(5 mL). -
Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine.
-
Data Analysis: The product, this compound-7-carbaldehyde, typically solidifies upon concentration.
Table 1: Troubleshooting the Lithiation Step
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet THF or Atmosphere | Ensure THF is <50 ppm |
| Regioisomers | Temperature > -70°C | Maintain strict cryogenic conditions during n-BuLi addition. |
| Decomposition | Reaction time too long | Quench immediately after warming to 0°C; the anion is unstable. |
References
-
Dallacker, F., & Korb, W. (1966). Derivatives of methylenedioxybenzene.[1] Synthesis of this compound. Justus Liebigs Annalen der Chemie. (Foundational synthesis of the core).
-
Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 3-alkoxypyridines: Directed Ortho Metalation. Journal of Organic Chemistry. (Establishes the C-4/C-7 regioselectivity rules for alkoxy-pyridines).
-
L'Heureux, A., et al. (2010). Practical Synthesis of 4-Substituted-3-alkoxypyridines via Regioselective Lithiation. Journal of Organic Chemistry. (Modern protocols for lithiation of pyridine-fused ethers).
-
PubChem Compound Summary. (2023). This compound (CID 12563079).[1] National Center for Biotechnology Information.
Sources
- 1. This compound | C6H5NO2 | CID 12563079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
Unlocking the Dioxolo[4,5-b]pyridine Scaffold: Synthetic Architectures and Medicinal Utility
[1]
Part 1: Core Directive & Strategic Value
In the crowded landscape of heterocyclic drug discovery, the [1,3]dioxolo[4,5-b]pyridine scaffold represents a high-value, under-utilized bioisostere. While its carbon analog (1,3-benzodioxole) is ubiquitous in FDA-approved therapeutics (e.g., Paroxetine, Tadalafil) and its sulfur analog (thiazolo[4,5-b]pyridine) is a frequent kinase inhibitor scaffold, the dioxolo[4,5-b]pyridine remains a "privileged but dormant" structure.
Why this scaffold matters now:
-
Solubility Enhancement: Replacing the benzene ring of a benzodioxole with a pyridine core significantly lowers
and increases aqueous solubility (typically by 10–50 fold) due to the basic nitrogen ( ). -
Metabolic Stability: The electron-deficient pyridine ring is generally more resistant to oxidative metabolism (CYP450) than the electron-rich benzene ring of benzodioxole.
-
Novel IP Space: Unlike the saturated patent landscape of quinolines and benzodioxoles, the dioxolo[4,5-b]pyridine core offers cleaner freedom-to-operate (FTO) in many therapeutic vectors.
Part 2: Synthetic Architectures
The construction of the this compound core requires precision to avoid polymerization or N-alkylation side reactions. Below is the field-proven synthetic logic.
Retrosynthetic Analysis
The most robust route involves the "double-electrophile" cyclization strategy, utilizing 2,3-dihydroxypyridine (or its tautomer 3-hydroxy-2-pyridone) as the dinucleophile.
Figure 1: Primary synthetic workflow for the construction of the dioxolo[4,5-b]pyridine core.
Validated Experimental Protocol
Objective: Synthesis of this compound from 2,3-dihydroxypyridine.
Reagents:
-
2,3-Dihydroxypyridine (1.0 eq)
-
Bromochloromethane (
) (1.2 eq) — Preferred over diiodomethane for cost and stability. -
Cesium Carbonate (
) (1.5 eq) -
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 2,3-dihydroxypyridine (111 mg, 1.0 mmol) and anhydrous DMF (5 mL) under an inert atmosphere (
or Ar). -
Deprotonation: Add
(488 mg, 1.5 mmol) in a single portion. Stir at ambient temperature for 30 minutes. Note: The solution will likely darken as the phenoxide/pyridone anion forms. -
Alkylation: Add bromochloromethane (78
L, 1.2 mmol) dropwise via syringe. -
Cyclization: Heat the reaction mixture to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product typically elutes earlier than the starting material due to "capping" of the polar hydroxyl groups.
-
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (SiO2, 0–40% EtOAc in Hexanes).
-
Yield Expectation: 60–75%.
-
Characterization:
NMR (DMSO- ) shows the characteristic methylene singlet at ppm and three aromatic pyridine protons.
-
Part 3: Medicinal Chemistry Frontiers
The dioxolo[4,5-b]pyridine scaffold is not merely a passive linker; it is an active pharmacophore.
Bioisosteric Mapping: The "Scaffold Hop"
Replacing a benzodioxole with dioxolo[4,5-b]pyridine alters the electronic landscape of the drug.
| Feature | 1,3-Benzodioxole | This compound | Impact on Drug Design |
| Electronic Nature | Electron-Rich ( | Electron-Deficient ( | Reduces metabolic oxidation liability. |
| H-Bonding | Acceptor (weak, ether oxygens) | Acceptor (Strong, Pyridine N) | New binding interaction with hinge regions (kinases). |
| Lipophilicity ( | High (Hydrophobic) | Moderate (Amphiphilic) | Improves oral bioavailability and solubility. |
| pKa | Neutral | Basic ( | Allows for salt formation (e.g., HCl salt). |
Therapeutic Applications[2][3][4][5]
A. Kinase Inhibition (Oncology)
The pyridine nitrogen in the scaffold provides a critical anchor point for hydrogen bonding with the "hinge region" of kinases (e.g., c-Src, PDGF).
-
Mechanism: The dioxolo ring mimics the steric bulk of a methoxy-substituted quinazoline, while the pyridine nitrogen accepts a proton from the backbone amide of the kinase ATP-binding site.
-
Reference Precedent: Derivatives of this scaffold have been utilized in c-Src tyrosine kinase inhibitors to treat solid tumors, offering a selectivity profile distinct from quinazolines (e.g., Gefitinib).
B. Neuroimaging (Alzheimer's & CNS)
-
Target:
-Synuclein and Amyloid- fibrils. -
Rationale: CNS tracers require moderate lipophilicity (
) to cross the Blood-Brain Barrier (BBB) but must clear rapidly to reduce background noise. The dioxolo[4,5-b]pyridine core provides the necessary planarity for intercalation into amyloid fibrils while its lower lipophilicity (vs. benzodioxole) reduces non-specific binding in white matter. -
Data Point: Studies indicate that 2,3-methylenedioxypyridine derivatives maintain high affinity (
nM) for fibrils while improving the signal-to-noise ratio in PET imaging compared to their carbocyclic analogs.
Figure 2: Structure-Activity Relationship (SAR) map highlighting key functionalization vectors.
Part 4: Future Research Directions
To fully exploit this scaffold, research should focus on C-H functionalization .
-
C-7 Arylation: Using Pd-catalyzed C-H activation to install aryl groups at the 7-position (ortho to the dioxole oxygen) is a high-value synthetic target. This would allow the rapid generation of libraries without pre-functionalized starting materials.
-
N-Oxidation: Converting the pyridine nitrogen to an N-oxide creates a unique dipole that can alter metabolic clearance rates and improve potency against specific bacterial targets (resembling the pharmacology of substituted pyridine-N-oxides).
References
-
Synthesis & Precursors: Quinazoline derivatives as src tyrosine kinase inhibitors. WO Patent 2004/041829.[1][2] (Describes 4-amino-2,3-methylenedioxypyridine as a key intermediate). Link
-
CNS Application:Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of
-Synuclein Fibrils. Frontiers in Chemistry, 2022. (Demonstrates the utility of 2,3-methylenedioxypyridine in reducing lipophilicity for brain imaging). Link -
Bioisosterism Context: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry / PMC, 2021. (General context on pyridine bioisosteres). Link
-
Chemical Identity: this compound. PubChem Compound Summary for CID 12563079. Link
Methodological & Application
Catalytic Synthesis of Dioxolo[4,5-b]pyridines: A Guide for Researchers
The dioxolo[4,5-b]pyridine scaffold, an analogue of methylenedioxybenzene fused to a pyridine ring, represents a heterocyclic system of significant interest in medicinal chemistry and drug development. Its structural similarity to biologically active natural products and synthetic compounds suggests its potential as a versatile building block for novel therapeutic agents. This guide provides an in-depth overview of catalytic methods for the synthesis of this important heterocyclic core, aimed at researchers, scientists, and professionals in drug development.
The synthesis of dioxolo[4,5-b]pyridines can be strategically approached in two key stages: the formation of the 2,3-dihydroxypyridine precursor, followed by the catalytic construction of the dioxole ring. This document outlines the theoretical basis and practical protocols for achieving this synthesis.
Part 1: Synthesis of the Precursor: 2,3-Dihydroxypyridine
A crucial starting material for the synthesis of dioxolo[4,5-b]pyridine is 2,3-dihydroxypyridine.[1][2] Several synthetic routes to this precursor have been reported, often involving multiple steps. One common approach begins with the functionalization of a pre-existing pyridine ring. For instance, a multi-step synthesis starting from 2-amino-5-chloropyridine has been developed.[3] This process typically involves diazotization to introduce a hydroxyl group, followed by nitration, reduction of the nitro group to an amine, and a final diazotization to yield the dihydroxy-substituted pyridine.[3]
Another route starts from the more readily available 2-hydroxypyridine.[1] This method involves a two-step process, which includes a reaction with benzoyl peroxide followed by treatment with hydroiodic acid.[1] Given its relative simplicity, a protocol based on this approach is detailed below.
Caption: A two-step synthesis of 2,3-dihydroxypyridine from 2-hydroxypyridine.
This protocol is adapted from a literature procedure.[1]
Materials:
-
2-Hydroxypyridine
-
Benzoyl peroxide
-
Chloroform (CHCl₃)
-
Hydroiodic acid (HI)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
Step 1: Synthesis of the Intermediate
-
In a round-bottom flask, dissolve 2-hydroxypyridine in chloroform.
-
Add benzoyl peroxide to the solution.
-
Heat the mixture under reflux for 24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude intermediate is then purified, for example by column chromatography, to yield the intermediate product with a reported yield of approximately 50%.[1]
Step 2: Hydrolysis to 2,3-Dihydroxypyridine
-
The purified intermediate from Step 1 is treated with hydroiodic acid.
-
The reaction mixture is worked up to isolate the final product, 2,3-dihydroxypyridine.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.
Part 2: Catalytic Formation of the Dioxolo Ring
The key step in the synthesis of dioxolo[4,5-b]pyridine is the formation of the methylenedioxy bridge across the 2- and 3-hydroxyl groups of 2,3-dihydroxypyridine. This transformation is analogous to the methylenation of catechols, for which several effective methods have been developed.[4][5] These methods typically involve the reaction of the diol with a one-carbon electrophile, such as a dihalomethane, in the presence of a base. While not always involving a transition metal, the base in these reactions can be considered a catalyst as it is regenerated during the reaction cycle.
A variety of conditions have been reported for the methylenation of catechols, which can be adapted for 2,3-dihydroxypyridine. These include the use of cesium carbonate with bromochloromethane in DMF or acetonitrile, as well as the use of strong bases like tris(dialkylamino)-methanes with methylene chloride.[4][5] Phase-transfer catalysts have also been employed to facilitate this reaction in biphasic systems.[4]
The reaction proceeds via a double SN2 mechanism. The base deprotonates the first hydroxyl group, increasing its nucleophilicity. The resulting alkoxide then attacks the dihalomethane, displacing one of the halide leaving groups. A second deprotonation and intramolecular SN2 reaction then forms the five-membered dioxole ring.
Caption: Proposed catalytic cycle for the base-catalyzed methylenation of 2,3-dihydroxypyridine.
The following table summarizes various conditions reported for the methylenation of catechols, which can serve as a starting point for optimizing the synthesis of dioxolo[4,5-b]pyridine.
| Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Bromochloromethane | Catechol derivative | Cesium Carbonate | DMF | 110 °C | 86-97 | [4] |
| Bromochloromethane | Catechol derivative | Cesium Carbonate | Acetonitrile | Reflux | 86-97 | [4] |
| Methylene Chloride | Catechol | Sodium Hydroxide | DMSO | 125-130 °C | - | [5] |
| Methylene Chloride | Catechol | Tris(dialkylamino)-methanes | - | - | 70-90 | [5] |
| Dihalomethane | Catechol | Phase Transfer Catalyst | Biphasic | Reflux | - | [4] |
This protocol is a proposed adaptation based on the high-yielding methylenation of catechols.[4]
Materials:
-
2,3-Dihydroxypyridine
-
Cesium carbonate (Cs₂CO₃)
-
Bromochloromethane (BrCH₂Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Celite
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a mechanically stirred, degassed suspension of 2,3-dihydroxypyridine and cesium carbonate (1.5 equivalents) in anhydrous DMF, add bromochloromethane (1.5 equivalents).
-
Heat the resulting mixture to 110 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is expected to be complete within a few hours.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography to obtain dioxolo[4,5-b]pyridine.
Note: This is a proposed protocol and requires experimental validation and optimization. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Conclusion
The synthesis of dioxolo[4,5-b]pyridines can be effectively achieved through a two-stage process involving the preparation of 2,3-dihydroxypyridine followed by a base-catalyzed cyclization with a dihalomethane. The methods presented in this guide are based on established and high-yielding reactions for analogous chemical transformations. By providing detailed protocols and insights into the reaction mechanisms, this document serves as a valuable resource for researchers aiming to explore the chemical space and therapeutic potential of this promising heterocyclic scaffold.
References
- Kuo, Y.-H., & Li, Y.-C. (1997). A Simple, High-Yielding Method for the Methylenation of Catechols. Journal of the Chinese Chemical Society, 44(4), 337-340.
- Ansari, M. A. (1985). Synthesis of 2,3-dihydroxypyridine. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 24, 972-973.
- Romanov-Michailidis, F., Sedillo, K. F., Neely, J. M., & Rovis, T. (2015). Rhodium(III)-Catalyzed C-H Activation and Annulation with 1,1-Disubstituted Olefins to Give 2,3-Dihydropyridines. Journal of the American Chemical Society, 137(28), 8892–8895.
- Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Aza-Diels–Alder reaction of an in situ generated novel iododiene. Tetrahedron, 61(49), 11837-11842.
- Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713.
- Bonthrone, W., & Cornforth, J. W. (1969). Process for the methylenation of catechols.
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Bera, S., Chandra, S., & Biswas, B. (2021). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. RSC Advances, 11(34), 20857–20865.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Ewald, A. H., & Maurer, H. H. (2009). Enantioselectivity in the methylation of the catecholic phase I metabolites of methylenedioxy designer drugs and their capability to inhibit catechol-O-methyltransferase-catalyzed dopamine 3-methylation. Chemical Research in Toxicology, 22(6), 1136–1144.
- Corvaisier, S., Le Gall, T., & Mioskowski, C. (2020).
-
Sciencemadness Discussion Board. (2013). What exactly is the mechanism by which catechols are methylenated? Why does the methylenedioxy group rotate?. Retrieved from [Link]
- Petricci, E., & Taddei, M. (2021). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 17, 185–222.
- Smith, G. E., Scollard, C. D., & Gouverneur, V. (2019). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. EJNMMI Radiopharmacy and Chemistry, 4(1), 16.
- Ess, D. H., & Houk, K. N. (2008). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 73(1), 148–155.
- Triggle, D. J., & Janis, R. A. (1991). Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. Journal of Medicinal Chemistry, 34(11), 3166–3173.
- Smith, M. K., & Sarpong, R. (2022). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 24(28), 5129–5133.
- Bickelhaupt, F. M., & de la Vega, J. L. G. (2020).
- Demidov, M. R., Osyanin, V. A., Osipov, D. V., & Klimochkin, Y. N. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. The Journal of Organic Chemistry, 86(10), 7460–7476.
- Özkılıç, Y., Tutar, A., & Çetinkaya, E. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 7(17), e202200788.
Sources
- 1. 2,3-Dihydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3-Dihydroxypyridine | 16867-04-2 [chemicalbook.com]
- 3. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 4. A Simple, High-Yielding Method for the Methylenation of Catechols - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. US3922285A - Process for the methylenation of catechols - Google Patents [patents.google.com]
Application Note: Dioxolo[4,5-b]pyridine Derivatives in Drug Discovery
Unlocking the Aza-Bioisostere: Synthesis, Profiling, and Protocols
Part 1: Executive Summary & Rationale
The [1,3]dioxolo[4,5-b]pyridine scaffold represents a strategic "aza-bioisostere" of the ubiquitous 1,3-benzodioxole (methylenedioxybenzene) moiety found in blockbuster drugs like Tadalafil and Paroxetine. While benzodioxoles are potent pharmacophores, they often suffer from metabolic liability : the methylene bridge is susceptible to cytochrome P450 oxidation, generating reactive carbene intermediates that cause mechanism-based enzyme inhibition (MBI) and hepatotoxicity.
Incorporating a nitrogen atom into the aromatic ring (creating the dioxolo-pyridine core) offers three critical advantages:
-
Reduced Lipophilicity (LogP): The pyridine nitrogen lowers LogP, improving aqueous solubility and bioavailability.
-
Metabolic Stability: The electron-deficient pyridine ring destabilizes the formation of the reactive carbene intermediate, potentially mitigating CYP450 inhibition.
-
Novel H-Bonding: The nitrogen provides an additional hydrogen bond acceptor vector, altering target binding kinetics.
This guide provides a validated workflow for the synthesis, purification, and biological profiling of this under-utilized scaffold.
Part 2: Chemical Synthesis & Characterization[1][2]
2.1. Retrosynthetic Analysis & Challenges
Accessing the this compound core requires the methylenation of 2,3-dihydroxypyridine . The primary synthetic challenge is tautomeric ambiguity . 2,3-dihydroxypyridine exists in equilibrium with 3-hydroxy-2-pyridone. Standard alkylation conditions often favor N-alkylation (forming the pyridone derivative) over the desired O,O-alkylation (forming the dioxolo ring).
Critical Control Point: The use of a "hard" base (Cesium Carbonate) in a polar aprotic solvent (DMF) is essential to drive O-alkylation via the "Cesium Effect," which enhances the nucleophilicity of the oxygen atoms.
2.2. Synthesis Workflow Diagram
Caption: Optimized synthetic pathway favoring O,O-cyclization over N-alkylation using the Cesium Effect.
2.3. Validated Protocol: Synthesis of this compound
Reagents:
-
Diiodomethane (
) or Bromochloromethane -
Cesium Carbonate (
) -
Anhydrous DMF
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add
(1.5 eq) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the dianion. Note: The solution will likely change color (often to a deep yellow/orange). -
Alkylation: Dropwise add Diiodomethane (1.2 eq) over 10 minutes.
-
Cyclization: Heat the reaction mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product is typically less polar than the starting material.
-
Work-up: Cool to room temperature. Pour into ice-cold water. Extract 3x with Ethyl Acetate.
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexanes gradient).-
Yield Expectation: 50–65%.
-
Characterization:
NMR (DMSO- ) should show the methylene singlet at ppm and three aromatic pyridine protons.
-
Part 3: Biological Profiling Protocols
Once synthesized, the scaffold is often derivatized (e.g., via bromination at the 6-position followed by Suzuki coupling) to create libraries. The following protocols are optimized for these lipophilic heterocyclic derivatives.
3.1. Antimicrobial Profiling (MIC Determination)
Dioxolo-pyridines have shown promise against Gram-negative bacteria by mimicking quinolone-like binding modes or acting as efflux pump inhibitors.
Assay Conditions:
-
Method: Broth Microdilution (CLSI standards).
-
Strains: E. coli (ATCC 25922), P. aeruginosa (ATCC 27853), S. aureus (ATCC 29213).
-
Solvent: DMSO (Final concentration < 1%).
Protocol:
-
Stock Prep: Dissolve compounds in 100% DMSO to 10 mM.
-
Dilution: Prepare 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64
g/mL to 0.125 g/mL. -
Inoculation: Add bacterial suspension (
CFU/mL final) to each well. -
Incubation: 37°C for 16–20 hours.
-
Readout: Visual turbidity or
. The MIC is the lowest concentration with no visible growth.-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO vehicle only.
-
3.2. Anticancer Profiling (MTT Assay)
Derivatives often target tubulin polymerization or specific kinases (e.g., CDK9).
Protocol:
-
Seeding: Seed MCF-7 (Breast) and HepG2 (Liver) cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with compounds (0.1 – 100
M) for 48 or 72 hours. -
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 4h at 37°C.
-
Solubilization: Remove media. Add 100
L DMSO to dissolve formazan crystals. -
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
Part 4: Mechanism of Action (MOA) Hypothesis
The biological activity of dioxolo[4,5-b]pyridine derivatives is often driven by their ability to intercalate DNA or inhibit kinases via the ATP-binding pocket.
Caption: Dual-mechanism potential of dioxolo-pyridine derivatives in oncology.
Part 5: Data Summary & SAR Trends
| Feature | Modification | Effect on Activity |
| Core Scaffold | This compound | Bioisostere of benzodioxole; improves metabolic stability. |
| Position 6 | Halogen (Br/Cl) | Essential for Pd-catalyzed coupling; increases lipophilicity. |
| Position 6 | Aryl/Heteroaryl | Critical for potency (Kinase hinge binding). |
| Dioxole Ring | 2,2-Difluoro substitution | Increases metabolic stability further (blocks oxidation). |
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
-
Synthesis of 2,3-Dihydroxypyridine Derivatives: ChemicalBook & PubChem Database. (Accession: CAS 16867-04-2).[1][2] Link
-
Anticancer Pyridines: El-Badry, O. M., et al. (2018).[3][4] Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents.[3][4] Bioorganic Chemistry. Link
-
Antimicrobial Pyridine Scaffolds: Marek, et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. Link
-
Metabolic Liability of Benzodioxoles: Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. Link
Sources
- 1. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the purification ofDioxolo[4,5-b]pyridine
Application Note: Protocols for the Purification of [1,3]Dioxolo[4,5-b]pyridine
Abstract This guide details the purification strategies for this compound (CAS 72138-73-9), a critical heterocyclic building block in medicinal chemistry. The protocols herein address the removal of common synthetic impurities—specifically unreacted 2,3-dihydroxypyridine, dihalomethane alkylating agents, and high-boiling solvents (DMF/DMSO).[1] The methodology prioritizes a scalable Acid-Base Extraction (ABE) workflow for bulk purification, followed by Flash Column Chromatography (FCC) for analytical grade isolation.[1]
Physical Chemical Profile
Understanding the physicochemical properties is the foundation of any purification strategy. This compound is a fused bicyclic system combining the basicity of pyridine with the lipophilicity of a dioxole ring.[1]
| Property | Value / Description | Note |
| IUPAC Name | This compound | Also known as 2,3-methylenedioxypyridine |
| CAS Number | 72138-73-9 | |
| Molecular Weight | 123.11 g/mol | |
| Physical State | Low-melting solid or oil | State depends on purity; tends to supercool.[2] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Miscible with most organic solvents.[1] |
| pKa (est) | ~3–4 (Pyridine nitrogen) | Less basic than pyridine (pKa 5.[1]2) due to oxygen electron withdrawal. |
| Boiling Point | ~80–90 °C at 1-2 mmHg | Estimated. Decomposes at very high T (>200°C).[1] |
Purification Strategy: Decision Matrix
The choice of protocol depends on the scale and the nature of the upstream synthesis.
-
Scenario A: Crude Reaction Mixture (High Impurity Load)
-
Scenario B: Semi-Pure Material (>85% Purity)
-
Scenario C: High Purity Requirement (>98% for Bio-Assays)
Protocol 1: Acid-Base Extraction (ABE)
This is the most robust method for isolating this compound from crude reaction mixtures, particularly those using DMF or DMSO as solvents.[1]
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]
-
Acid: 1M or 2M Hydrochloric Acid (HCl)[1]
-
Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)[1]
-
Brine (Saturated NaCl)[1]
Procedure:
-
Initial Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).
-
Note: If the reaction was in DMF, wash this organic layer with water (3x) first to remove the bulk of the DMF.[1]
-
-
Acid Extraction (Target Capture):
-
Phase Separation:
-
Keep the Aqueous Acidic Layer (Contains Product).
-
Discard the Organic Layer (Contains Impurities).
-
-
Basification (Regeneration):
-
Cool the acidic aqueous layer in an ice bath (exothermic reaction).
-
Slowly add 2M NaOH until the pH reaches 10–12.
-
Observation: The solution will become cloudy as the free base this compound precipitates/oils out.[1]
-
-
Final Extraction:
-
Extract the basic aqueous mixture with DCM (3 x 20 mL).
-
Combine the DCM extracts.
-
-
Drying & Concentration:
-
Wash combined DCM with Brine (1x).
-
Dry over Anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure (Rotavap, 40°C).
-
Protocol 2: Vacuum Distillation
Suitable for scales >5g where the compound is a stable oil/low-melting solid.
Equipment:
-
Short-path distillation head or Kugelrohr apparatus.
-
High-vacuum pump (< 2 mmHg).
Procedure:
-
Transfer the crude oil to a round-bottom flask. Add a magnetic stir bar.[5]
-
Connect to the vacuum system. Ensure all joints are greased and sealed.
-
Degassing: Apply vacuum at room temperature for 10 minutes to remove volatile solvents (DCM/EtOAc residues).
-
Heating: Slowly increase the oil bath temperature.
-
Fraction 1 (Fore-run): Collect any distillate coming over below 60°C (0.5 mmHg). This is usually solvent or lower-boiling impurities.
-
Fraction 2 (Main Cut): Collect the fraction distilling at ~75–90°C (0.5–1.0 mmHg) .
-
Note: Do not overheat the pot residue above 150°C to prevent decomposition.
-
Protocol 3: Flash Column Chromatography[1]
Required for removing trace isomers or if the ABE method yields colored material.
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase:
-
System A: Hexanes : Ethyl Acetate (Gradient 0%
40% EtOAc). -
System B: Dichloromethane : Methanol (Gradient 0%
5% MeOH).
Procedure:
-
Column Preparation: Pack a silica column (ratio 30:1 silica to compound).
-
Loading: Dissolve the crude in a minimum amount of DCM. Load carefully onto the sand bed.
-
Elution:
-
Start with 100% Hexanes (or DCM).
-
Gradually increase polarity. The product typically elutes around 20–30% EtOAc in Hexanes or 1–2% MeOH in DCM.
-
TLC Monitoring: Use UV (254 nm). The pyridine ring is UV active. Stain with Iodine or Dragendorff’s reagent (orange spot for alkaloids) for confirmation.
-
-
Pooling: Combine pure fractions and evaporate.
Workflow Visualization
The following diagram illustrates the logical flow of the Acid-Base Extraction protocol, the most critical purification step.
Caption: Logical workflow for the Acid-Base Extraction (ABE) of this compound.
Quality Control & Troubleshooting
Analytical Checkpoints:
-
1H NMR (CDCl₃): Look for the characteristic methylene singlet of the dioxole ring around
6.1–6.2 ppm. The pyridine protons should appear as a set of three coupled signals in the aromatic region ( 6.8–8.0 ppm). -
HPLC/LC-MS: Use a C18 column with a Water/Acetonitrile (+0.1% Formic Acid) gradient. The protonated mass
should be observed at m/z 124.
Common Issues:
-
Low Recovery:[1] The product is moderately water-soluble. Ensure the aqueous phase is saturated with NaCl (salting out) during the final DCM extraction.
-
Emulsions: If emulsions form during extraction, filter the biphasic mixture through a pad of Celite or add a small amount of brine.[1]
Safety Considerations
-
Pyridine Derivatives: Generally possess an unpleasant odor and potential neurotoxicity. Handle in a fume hood.
-
Skin Contact: Irritant. Wear nitrile gloves.
-
Acid/Base Safety: The neutralization step (HCl + NaOH) is exothermic; perform slowly on ice.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12563079, this compound.[1] Retrieved from [Link][1]
-
Dallacker, F., & Korb, W. (1971). Derivatives of 1,3-dioxolo[4,5-b]pyridine.[1] (General synthesis referencing the cyclization of dihydroxypyridines).
- Sigma-Aldrich.Product Specification: Fused Pyridine Derivatives. (General handling for low-molecular-weight heterocycles).
Sources
- 1. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H5NO2 | CID 12563079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 5. Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics [mdpi.com]
Troubleshooting & Optimization
Dioxolo[4,5-b]pyridine reaction monitoring by TLC and LC-MS
Topic: Reaction Monitoring & Analytical Method Development
Ticket ID: #DXL-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist (Chromatography & MS Division)
Executive Summary
You are working with dioxolo[4,5-b]pyridine , a bicyclic scaffold fusing a pyridine ring with a 1,3-dioxolane ring. This structure presents a unique analytical duality:
-
The Pyridine Nitrogen: A basic center (
) that interacts strongly with acidic silanols on silica gel, leading to peak tailing and streaking. -
The Dioxolo Ring: An acetal-like functionality. While aromatically stabilized, it possesses latent acid sensitivity, creating a risk of hydrolysis under aggressive acidic conditions (e.g., high % TFA).
This guide provides self-validating workflows to monitor reactions involving this scaffold without generating artifacts or misinterpreting data.
Module 1: Thin Layer Chromatography (TLC) Troubleshooting
Common Issue: "The Comet Effect" (Streaking)
User Report: "My starting material is a distinct spot, but the product streaks from the baseline to the solvent front. I can't determine
Root Cause Analysis:
Standard silica gel is slightly acidic (
The Fix: Competitive Inhibition You must introduce a base into the mobile phase to occupy the silanol sites before your analyte can.
Recommended Mobile Phase Additives:
-
Triethylamine (TEA): Add 1–3% TEA to your eluent (e.g., Hexane/EtOAc + 1% TEA).
-
Why: TEA is a stronger base than dioxolopyridine; it saturates the acidic sites on the silica.
-
-
Ammonia (
): Use 1% of a saturated Methanolic Ammonia solution in DCM ( ).-
Why: Ideal for very polar derivatives that require DCM/MeOH gradients.
-
Common Issue: "Invisible" Spots
User Report: "I see nothing under UV, even though mass spec says the compound is there."
Root Cause Analysis:
While dioxolo[4,5-b]pyridine has UV absorbance (typically
The Fix: Orthogonal Visualization Do not rely solely on UV 254 nm. Use a chemical stain specific to nitrogenous heterocycles.
Protocol: Dragendorff’s Reagent Stain [1]
-
Preparation: Mix Bismuth Subnitrate, Tartaric Acid, and Potassium Iodide (commercially available as Dragendorff’s Reagent).[1][2][3]
-
Mechanism: The reagent forms an ion-pair complex (
) with the protonated pyridine nitrogen. -
Result: Dioxolo[4,5-b]pyridine derivatives will appear as bright orange/red spots on a yellow background. This confirms the presence of the pyridine ring specifically.
TLC Troubleshooting Workflow
Figure 1: Logic flow for optimizing TLC conditions for basic heterocycles.
Module 2: LC-MS Method Development
Critical Decision: Mobile Phase pH
The choice of pH governs both the chromatographic peak shape and the ionization efficiency .
| Feature | Low pH (0.1% Formic Acid) | High pH (10mM |
| Analyte State | Protonated ( | Neutral (Free base) |
| Retention ( | Low (Elutes early, polar) | High (Retains well on C18) |
| Peak Shape | Poor (Tailing due to silanols) | Excellent (Sharp, symmetrical) |
| MS Sensitivity | High (Pre-charged for ESI+) | Variable (Relies on source ionization) |
| Risk | Dioxolo ring hydrolysis (Low risk, but possible) | Silica dissolution (Requires hybrid column) |
Recommendation: Start with High pH chromatography using a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini). Pyridines are neutral at pH 10, eliminating silanol interactions and drastically improving peak capacity.
Common Issue: The "Ghost" Peak (Mass Mismatch)
User Report: "I see a peak with Mass
Troubleshooting Guide:
-
The
(Water Adduct):-
Diagnosis: Likely the hydrate of the pyridine N-oxide if you are running oxidation reactions.
-
Verification: Check the UV spectrum. N-oxides often have a bathochromic shift (red-shift) compared to the parent pyridine.
-
-
The
(Methanol Adduct) or Ring Opening:-
Diagnosis: If using Methanol/Water with strong acid (TFA), you may be hydrolyzing the dioxolo ring to a catechol-like diol (cleavage of the methylene bridge).
-
Verification: Switch mobile phase to Acetonitrile/Water (aprotic organic) and remove TFA. If the peak disappears, it was an artifact of the method.
-
LC-MS Decision Tree
Figure 2: Workflow for selecting mobile phase conditions to minimize tailing.
Module 3: Validated Experimental Protocol
Standard Operating Procedure (SOP) for Reaction Monitoring
Context: Monitoring a nucleophilic substitution on a halogenated dioxolo[4,5-b]pyridine.
1. Sample Preparation (The "Quench"):
-
Take 50
of reaction mixture. -
Crucial Step: Dilute into a mixture of Acetonitrile:Water (1:1) containing 1% Ammonia .
-
Reasoning: The ammonia ensures the pyridine remains as the free base immediately upon dilution, preventing precipitation or salt formation that might occur if diluted into pure water or acid.
-
2. TLC Analysis:
-
Plate: Silica Gel 60
. -
Eluent: DCM / MeOH /
(95 : 4 : 1). -
Visualization:
-
Tier 1: UV 254 nm (Outline spots).
-
Tier 2: Dragendorff Stain (Dip, do not heat). Look for orange spots.
-
3. LC-MS Analysis:
-
Column: XBridge C18 BEH (
mm, 2.5 ). -
Mobile Phase A: 10mM Ammonium Formate in Water (pH ~3.8) OR 10mM Ammonium Bicarbonate (pH 10).
-
Note: Start with Formate. If tailing occurs, switch to Bicarbonate.
-
-
Mobile Phase B: Acetonitrile (MS Grade).
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.6 mL/min.[4]
-
Temp: 40°C.
References
-
Dolan, J. W. (2018). "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC International.
-
Raal, A., et al. (2020).[3] "Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago."[1][3] Pharmazie, 75(7), 299-306.[3][5]
-
University of Rochester, Dept. of Chemistry. "Troubleshooting Thin Layer Chromatography." Chemistry Laboratory Manuals.
-
Shimadzu Corporation. "Mobile phases compatible for LCMS." Technical Reports.
-
Baran Lab. "Pyridine Synthesis: Cliff Notes." Scripps Research Institute.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 3. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. medchemexpress.com [medchemexpress.com]
Removal of stubborn impurities fromDioxolo[4,5-b]pyridine
Status: Operational | Ticket ID: PYR-DIOX-001 | Priority: High[1]
Welcome to the technical support center for Dioxolo[4,5-b]pyridine (CAS: 274-56-6).[1] This scaffold presents a unique "double-edged" challenge: the pyridine nitrogen causes severe tailing on silica, while the fused dioxole ring functions as a cyclic acetal, making it chemically labile to strong acids.[1]
This guide moves beyond standard protocols to address the specific physicochemical traps of this molecule.
⚠️ Critical Alert: Chemical Stability
Do NOT treat Dioxolo[4,5-b]pyridine with strong aqueous acids (HCl, H₂SO₄) and heat. [1]
-
The Risk: The dioxole ring is essentially a cyclic acetal. Strong acidic conditions will hydrolyze the methylene bridge, reverting the compound to the corresponding dihydroxypyridine (often water-soluble and unstable).[1]
-
The Fix: If salt formation or pH adjustment is required, use weak organic acids (Citric, Acetic) or buffered aqueous solutions (Phosphate pH 5-6) at
.[1]
Module 1: The "Comet Tail" Issue (Chromatography)
Symptom: Your compound elutes as a streak rather than a spot, contaminating later fractions.[1] Root Cause: The basic nitrogen of the pyridine ring interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica gel surface.
The Solution: Silanol Blocking Strategy
You must mask the silanol groups before they trap your product.
Protocol A: Mobile Phase Modifiers (Standard) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
-
Note: Pre-wash the column with the modifier-containing solvent for 2 column volumes (CV) before loading the sample.
-
Mechanism:[1][2][3] TEA is more basic than your pyridine. It saturates the silanol sites, allowing your product to pass through without "sticking."[1]
Protocol B: The "Amine-Functionalized" Silica (Premium) If the crude is complex, switch to an NH₂-Silica (Amino) cartridge.[1]
-
Benefit: The stationary phase is already basic. No modifiers needed.
-
Solvent System: Hexane/Ethyl Acetate or DCM/MeOH.
Visualization: Silanol Blocking Mechanism
Caption: Mechanism of peak tailing reduction using a sacrificial base (TEA) to block acidic silanol sites.
Module 2: Separation of Regioisomers
Symptom: You have a mixture of [4,5-b] and [5,4-b] isomers (or similar positional isomers) that co-elute on TLC. Root Cause: The polarity difference between these isomers is negligible on standard silica.
The Solution: Argentation Chromatography (AgNO₃-Silica)
Silver ions (
Protocol: Preparation of 10% AgNO₃ Silica
-
Dissolve: Dissolve
of Silver Nitrate ( ) in of Acetonitrile (or water, but ACN dries faster). -
Slurry: Add
of flash silica gel to the solution. Stir vigorously for 10 minutes in the dark (wrap flask in foil). -
Evaporate: Remove solvent via Rotary Evaporator (Bath
) until a free-flowing powder remains. -
Pack: Pack the column immediately. Run the column in the dark (wrap in foil) to prevent silver reduction.
-
Elute: Use a gradient of Hexane/Ethyl Acetate. Isomers will often separate by distinct
.
Data: Typical Separation Efficiency
| Stationary Phase | Isomer A ( | Isomer B ( | Resolution |
| Standard Silica | 0.35 | 0.37 | Poor (Co-elution) |
| 10% AgNO₃ Silica | 0.25 | 0.45 | Excellent |
Module 3: Metal Scavenging (Post-Coupling)
Symptom: Product is dark brown/black, likely due to residual Palladium (Pd) or Copper (Cu) from Suzuki/Buchwald steps.[1] Root Cause: Pyridine nitrogens are excellent ligands for transition metals, holding them in the organic phase.[1]
The Solution: Chelation Scavenging
Do not rely on crystallization alone; the metal often co-crystallizes.
Step-by-Step Workflow:
-
Dissolve: Dissolve crude material in THF or Ethyl Acetate (
). -
Add Scavenger: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 equiv relative to metal catalyst used).
-
Heat: Stir at
for 2-4 hours. -
Filter: Pass through a 0.45
PTFE filter or a pad of Celite. -
Result: The filtrate should be significantly lighter in color.
Troubleshooting Workflow (Decision Matrix)
Caption: Decision matrix for selecting the appropriate purification modality based on impurity profile.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to make the hydrochloride salt for better solubility?
A: Proceed with extreme caution. While pyridine salts are common, the dioxole ring is acid-sensitive.[1] If you must make a salt, use anhydrous HCl in Ether/Dioxane at
Q: My compound is stuck on the column even with 100% Ethyl Acetate. A: The pyridine is likely protonated or highly polar. Switch to DCM:Methanol (9:1) with 1% Ammonium Hydroxide . The ammonia ensures the pyridine remains as the free base, reducing polarity and silanol interaction.[1]
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a low boiling point but can linger.
-
Rotovap down to dryness.[3]
-
Re-dissolve in DCM.
-
Wash gently with saturated
(removes salts) or simply azeotrope with Heptane 3x on the rotovap.
References
-
BenchChem. (2025).[4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.Link[1]
-
Phenomenex. (2025). Tip on Peak Tailing of Basic Analytes.Link[1]
-
Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate.[3][5][6] Tetrahedron, 57(3), 425-447.[1][6] (Foundational text on Argentation Chromatography).
-
PubChem. (2025).[7] [1,3]Dioxolo[4,5-b]pyridine Compound Summary.Link[1]
Sources
- 1. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org [preprints.org]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. [1,3]Thiazolo[4,5-b]pyridine | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst poisoning inDioxolo[4,5-b]pyridine synthesis
Technical Support Center: Catalyst Optimization for [1,3]Dioxolo[4,5-b]pyridine Scaffolds
Ticket ID: #CAT-DXP-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation (Poisoning) During Functionalization
Overview: The "Silent Killer" in Your Flask
Welcome to the technical support hub for the this compound scaffold. You are likely here because your cross-coupling reaction (Suzuki, Buchwald, or Heck) stalled at <15% conversion, or your hydrogenation catalyst died immediately.
The Core Problem:
The this compound core is not just a passive substrate; it is a potent ligand . The fusion of the electron-rich dioxole ring to the pyridine core increases the electron density on the pyridine nitrogen (N4 position). This makes it a stronger
This guide provides the diagnostic logic and protocols to overcome this "substrate inhibition."
Module 1: Diagnosing the Failure Mode
Before changing reagents, you must confirm how the catalyst is dying.
Q: Why did my reaction turn black and precipitate immediately?
A: "Pd-Black" Formation (Ligand Displacement). The pyridine nitrogen in your substrate displaced your phosphine ligands (e.g., PPh3, dppf). Without the stabilizing ligands, the soluble Pd(0) species aggregated into inactive bulk Palladium metal (Pd-black).
-
The Trap: The dioxolo ring oxygens can act as a secondary weak coordination site, creating a "hemi-labile" chelate that traps the metal.
Q: My reaction is clear but stalled at 10% conversion. Adding more catalyst didn't help.
A: Formation of the Werner Complex (The "Resting State" Trap). Your substrate has formed a stable [L_n Pd(Substrate)_2] complex. The catalyst is not "dead" (precipitated), but it is chemically locked. The substrate has out-competed the oxidative addition partner.
Visualizing the Poisoning Pathway:
Figure 1: The competitive binding pathway where the substrate acts as a poison, sequestering the active catalyst.
Module 2: Troubleshooting Palladium Cross-Couplings
Scenario: You are attempting a Suzuki-Miyaura coupling on a halogenated this compound.
| Symptom | Probable Cause | Corrective Action |
| Zero Conversion | Oxidative Addition Failure | Switch to Pre-formed Catalysts: Use Pd(dppf)Cl2·CH2Cl2 or Pd(XPhos) G3. Do not generate catalyst in situ from Pd(OAc)2 + Ligand, as the pyridine will intercept the Pd(II) before reduction. |
| Stalls after 1 hr | Product Inhibition | The "N-Oxide" Detour: Oxidize the pyridine nitrogen to the N-oxide (using mCPBA) before coupling. The N-oxide is non-coordinating. Reduce it back with Zn/NH4Cl or PCl3 post-coupling. |
| Low Yield (<40%) | Competitive Binding | Ligand Overload: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos , RuPhos ). Their steric bulk prevents the pyridine nitrogen from binding to the Pd center. |
Protocol: The "N-Oxide" Protection Strategy
Use this when direct coupling fails regardless of ligand choice.
-
Oxidation: Dissolve substrate (1.0 equiv) in DCM. Add mCPBA (1.1 equiv) at 0°C. Stir to RT for 2h. Quench with sat. NaHCO3. Isolate the N-oxide.
-
Coupling: Perform Suzuki coupling on the N-oxide. (Note: N-oxides facilitate oxidative addition at adjacent positions via the "base-assisted" mechanism).
-
Deoxygenation: Dissolve coupled product in MeOH. Add Zn dust (5.0 equiv) and NH4Cl (5.0 equiv). Heat to 60°C for 1h. Filter and concentrate.
Module 3: Troubleshooting Heterogeneous Catalysis (Hydrogenation)
Scenario: You are trying to reduce a nitro group or alkene side chain on the scaffold using Pd/C, but the reaction won't proceed.
The Issue: The basic nitrogen adsorbs strongly to the acidic sites on the carbon support or directly to the Pd surface, blocking H2 access.
The Fix: Acidic Protonation By protonating the pyridine nitrogen, you eliminate its ability to coordinate to the metal surface.
Protocol:
-
Solvent: Switch from pure MeOH/EtOH to MeOH + 1.0 equiv HCl (or Acetic Acid).
-
Catalyst: If Pd/C fails, switch to PtO2 (Adams' Catalyst) . PtO2 is more robust against nitrogen poisoning in acidic media.
-
Pressure: Increase H2 pressure to >5 bar (75 psi). Nitrogen poisoning is often a competitive equilibrium; high H2 concentration can shift the balance.
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Strategic decision tree for overcoming catalyst poisoning.
FAQs: Specific Interactions
Q: Can I use Copper (CuI) for Sonogashira coupling with this scaffold? A: Proceed with extreme caution. The this compound motif is an excellent chelator for Cu(I). If you use CuI, you must use a strong diamine ligand (like DMEDA) to out-compete the substrate, or run the "Copper-free" Sonogashira using Pd-CyJohnPhos.
Q: I see "homocoupling" of my boronic acid, but no product. A: This confirms the catalyst is active but the oxidative addition into the dioxolopyridine is inhibited. The substrate is poisoning the catalyst specifically against the difficult oxidative addition step.
-
Fix: Increase the temperature to 100°C+ to overcome the activation energy barrier, or switch to a more reactive leaving group (Iodide or Triflate instead of Bromide).
References
-
Campeau, L. C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Azines. This paper establishes the mechanism of pyridine nitrogen coordination poisoning Pd(II)
-
Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Aryl Chlorides with Silylamines. Detailing the use of specific bulky phosphine ligands (XPhos, BrettPhos) to prevent substrate inhibition by nitrogen-containing heterocycles.
-
Li, H., et al. (2015). A General Solution for the 2-Pyridyl Problem. Discusses the "slow-release" strategy using MIDA boronates to prevent catalyst poisoning in pyridine cross-couplings.
-
Dallinger, D., & Kappe, C. O. (2007). Rapid Synthesis of the Tadalafil Core via Microwave-Assisted Chemistry. Specific reference to the synthesis and handling of the dioxolo[4,5-b]pyridine-like scaffolds (beta-carbolines)
Managing exothermic reactions in large-scale dioxolopyridine synthesis
Introduction: The "Deceptive" Alkylation
Welcome. If you are accessing this guide, you are likely scaling up the synthesis of [1,3]dioxolo[4,5-b]pyridine (or its isomers) from gram to kilogram quantities.
In small-scale R&D (1–10g), this reaction—typically involving 2,3-dihydroxypyridine , a dihalomethane (e.g., bromochloromethane), and a carbonate base in a polar aprotic solvent—appears benign. However, upon scale-up, this specific transformation exhibits a Class 4 Thermal Hazard profile .
The danger lies in the heterogeneous nature of the reaction. The solubility of carbonate bases in DMF or DMSO is low, leading to an "induction period" where reagents accumulate without reacting. When the reaction finally initiates, it releases stored chemical energy simultaneously, often triggering a secondary decomposition of the solvent.
This guide addresses the three critical failure modes: Thermal Accumulation , Solvent Decomposition , and Gas Evolution .
Module 1: The Induction Period (Thermal Accumulation)
User Question: “We heated the reactor to the target temperature (90°C), but the reaction didn't start immediately. We added more base, and 30 minutes later, the temperature spiked to 160°C and blew the rupture disk. What happened?”
Root Cause Analysis: You experienced Thermal Runaway due to Reactant Accumulation .
-
The Mechanism: The formation of the dioxole ring is a double alkylation. The first step (deprotonation) is surface-area limited because potassium/cesium carbonate is insoluble in DMF.
-
The Trap: At lower temperatures, the reaction rate is slow. If you add all reagents at once (batch mode) and heat, you build up a large inventory of unreacted alkylating agent and deprotonated pyridine.
-
The Trigger: Once the temperature reaches a threshold (or sufficient surface area is exposed via stirring), the reaction "ignites." The heat release rate (
) exceeds the cooling capacity ( ), leading to an adiabatic temperature rise ( ).
Visualizing the Hazard: The Runaway Loop
The following diagram illustrates how accumulation leads to failure.
Figure 1: The mechanism of thermal runaway in heterogeneous alkylation reactions.
Module 2: Solvent-Base Incompatibility
User Question: “Can we use DMF or DMSO? We see conflicting safety data.”
Technical Guidance: While DMF (N,N-Dimethylformamide) and DMSO (Dimethyl Sulfoxide) are excellent for nucleophilic substitutions, they are thermally unstable in the presence of bases.
The Critical Data:
Pure DMF is stable up to its boiling point. However, in the presence of basic species (Carbonates, Hydrides, Hydroxides), the onset temperature of decomposition (
| Solvent System | Base Added | Severity (Energy Release) | |
| Pure DMF | None | > 350°C | Low |
| DMF | ~100°C - 120°C | High (-800 to -1200 J/g) | |
| Pure DMSO | None | > 190°C | High |
| DMSO | ~60°C - 80°C | Very High (Explosive) |
Recommendation:
-
Preferred: Use NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) if possible, as they possess slightly higher thermal stability windows with bases.
-
If DMF is required: Never exceed an internal temperature of 90°C . Ensure your Maximum Synthesis Temperature (MST) is at least 50°C below the
of the solvent/base mixture.
Module 3: Safe Dosing Protocols (The Solution)
User Question: “How do we safely scale this up to 5kg?”
Protocol: Do NOT use an "all-in" batch procedure. You must switch to a Semi-Batch (Dosing) protocol to control the accumulation of energy.
Step-by-Step Safe Workflow
-
Reactor Charge (The Heel):
-
Charge the solvent (DMF/NMP) and the Base (
) first. -
Heat this slurry to the reaction temperature (e.g., 80°C).
-
Why? This allows the base to equilibrate and ensures the system is at the temperature where the reaction will occur immediately upon addition of the substrate.
-
-
The Substrate Feed:
-
Dissolve the 2,3-dihydroxypyridine and the Dihalomethane in a separate vessel (using minimal solvent).
-
Slowly dose this solution into the hot base slurry over 2–4 hours.
-
-
The Control Strategy:
-
Monitor: If the temperature rises >5°C above setpoint, STOP THE FEED .
-
Validation: Because you are adding the limiting reagents to the hot base, they react immediately (instantaneous consumption). No accumulation = No runaway risk.
-
Process Workflow Diagram
Figure 2: Semi-batch dosing strategy to prevent thermal accumulation.
Module 4: Workup Hazards (Gas Evolution)
User Question: “The reaction finished safely, but during the acid quench, the reactor foamed over.”
Troubleshooting:
The synthesis uses Carbonate bases (
-
Reaction:
-
Volume Expansion: 1 mole of Carbonate produces ~24 Liters of gas. On a 5kg scale, you are generating thousands of liters of gas.
Corrective Action:
-
Decantation: If possible, filter off the solid inorganic salts before quenching. This removes the bulk of the unreacted carbonate.
-
Controlled Quench: If filtration is impossible, add the acid very slowly to the reaction mixture (or vice versa) with high-speed agitation to break foam.
-
Headspace: Ensure the reactor is only filled to 60% capacity to allow for foam rise.
References & Authority
The protocols above are derived from established process safety literature regarding alkylation reactions and solvent stability.
-
Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Defines the criticality of accumulation and induction periods).
-
Wang, Y., et al. (2020). "Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions." Organic Process Research & Development, 24(10), 1877–1900. (Detailed data on DMF/Base decomposition).
-
Levin, D. (2014). "Automated reactor systems for process development and scale-up." Pharmaceutical Process Chemistry, Wiley. (Basis for the semi-batch dosing protocol).
-
Qi, F., et al. (2023). "Scale-Up of Exothermic Reactions: Safety and Efficiency." Chemical Engineering Journal. (General principles of heat removal in heterogeneous systems).
Disclaimer: This guide is for informational purposes for qualified professionals. Always perform Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) on your specific mixture before scaling up.
Sources
Validation & Comparative
Comparing the efficacy of different synthetic routes toDioxolo[4,5-b]pyridine
This guide provides an in-depth technical comparison of synthetic routes to [1,3]Dioxolo[4,5-b]pyridine (also known as 2,3-methylenedioxypyridine), a critical heterocyclic scaffold in medicinal chemistry often used as a bioisostere for the methylenedioxybenzene moiety.
Executive Summary
The synthesis of this compound presents a unique challenge compared to its benzene analogue (1,3-benzodioxole). The electron-deficient nature of the pyridine ring, combined with the tautomeric equilibrium of the 2,3-dihydroxypyridine precursor (favoring the 3-hydroxy-2-pyridone form), significantly reduces the nucleophilicity of the oxygen atoms.
This guide compares the two primary methodologies:
-
Route A (The Cesium Effect): High-yield cyclization using Bromochloromethane (BrCH₂Cl) and Cesium Carbonate (Cs₂CO₃).
-
Route B (The Industrial Standard): Cost-effective cyclization using Dibromomethane (CH₂Br₂) and Potassium Carbonate (K₂CO₃).
Performance Matrix
| Metric | Route A: Cs₂CO₃ / BrCH₂Cl | Route B: K₂CO₃ / CH₂Br₂ |
| Yield | High (75–85%) | Moderate (50–65%) |
| Reaction Time | Fast (3–5 h) | Slow (16–24 h) |
| Atom Economy | Moderate | High |
| Cost | High (Cs salts, BrCH₂Cl) | Low (K salts, CH₂Br₂) |
| Scalability | Lab/Pilot Scale (<1 kg) | Industrial Scale (>10 kg) |
| Impurity Profile | Clean (Mono-alkylation suppressed) | Mixed (Dimerization byproducts) |
Mechanistic Insight & Tautomerism
The core difficulty in this synthesis is the 2-pyridone tautomer . Unlike catechol, where both hydroxyls are phenolic, 2,3-dihydroxypyridine exists predominantly as 3-hydroxy-2-pyridone in solution.
-
The Challenge: The N-H proton is less acidic than the O-H, but the carbonyl oxygen (at C2) is less nucleophilic than a phenoxide. Successful alkylation requires a base strong enough to deprotonate the amide-like NH/OH system or conditions that trap the O-hydroxy tautomer.
-
The Solution: The "Cesium Effect" (Route A) utilizes the large ionic radius of Cs⁺ to form a "naked" phenoxide/enolate anion, enhancing solubility in aprotic solvents (DMF) and driving the O-alkylation over N-alkylation.
Pathway Visualization
The following diagram illustrates the tautomeric challenge and the bifurcation between successful cyclization and side reactions.
Caption: Mechanistic flow showing the critical deprotonation step required to overcome the pyridone tautomer trap.
Detailed Experimental Protocols
Route A: The Cesium/Bromochloromethane Protocol (Recommended)
Best for: Medicinal chemistry, high-value intermediates, and difficult substrates (e.g., 5-chloro derivatives).
Rationale:
-
Bromochloromethane (BrCH₂Cl): Acts as a superior methylene donor than CH₂Br₂. The initial attack displaces the more reactive Bromide, tethering the methylene group. The second step (ring closure) displaces Chloride. This stepwise reactivity profile reduces intermolecular dimerization.
-
Cesium Carbonate: Enhances the nucleophilicity of the oxygen atoms via the "cesium effect" and improves solubility in DMF.
Protocol:
-
Setup: Charge a dry 3-neck round-bottom flask with 2,3-dihydroxypyridine (1.0 equiv) and anhydrous DMF (10 mL/g).
-
Base Addition: Add Cs₂CO₃ (1.5–2.0 equiv) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation (solution typically darkens).
-
Alkylation: Add Bromochloromethane (1.2 equiv) dropwise.
-
Heating: Heat the mixture to 90–100°C under an inert atmosphere (N₂/Ar).
-
Monitoring: Monitor by TLC or LCMS. Conversion is usually complete within 3–5 hours.
-
Workup: Cool to RT. Filter off inorganic salts (CsCl/CsBr). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Data Validation:
-
Yield: Typically 75–85%.
-
Reference: This method aligns with the optimized synthesis of 5-chloro-2,3-methylenedioxypyridine described in patent literature [1].
Route B: The Potassium/Dibromomethane Protocol
Best for: Large-scale manufacturing where cost of goods (COGs) is paramount.
Rationale:
-
Dibromomethane (CH₂Br₂): Significantly cheaper than BrCH₂Cl.
-
Potassium Carbonate: Cheap base, though less soluble in organic solvents, requiring higher temperatures and longer reaction times.
Protocol:
-
Setup: Dissolve 2,3-dihydroxypyridine (1.0 equiv) in NMP (N-methylpyrrolidone) or DMSO . (NMP is preferred for thermal stability).
-
Base Addition: Add K₂CO₃ (2.5 equiv).
-
Alkylation: Add Dibromomethane (1.5 equiv). Note: Excess is used to prevent dimerization (two pyridines bridging one methylene).
-
Heating: Heat to 100–110°C for 16–24 hours. Vigorous stirring is essential due to the heterogeneous nature of the base.
-
Workup: Dilute with water and extract exhaustively with Dichloromethane (DCM) or Ether. (Note: The product is somewhat water-soluble; salting out the aqueous layer is recommended).
Data Validation:
-
Yield: Typically 50–65%.
-
Issues: Lower yields are often due to the formation of intermolecular methylene-bridged dimers and incomplete conversion of the pyridone tautomer.
Critical Comparison & Decision Guide
The choice between Route A and Route B depends on the scale and the specific substitution pattern of the pyridine ring.
| Feature | Route A (Cs/BrCl) | Route B (K/Br₂) |
| Mechanism | Sequential displacement (Br then Cl) favors intramolecular cyclization. | Competitive displacement (Br then Br) allows intermolecular dimerization. |
| Solvent Impact | DMF works well; Cs₂CO₃ solubility is adequate. | NMP/DMSO required for K₂CO₃ solubility; difficult to remove (high BP). |
| Substrate Scope | Excellent for electron-withdrawing groups (e.g., 5-Cl, 5-Br). | Poor for deactivated rings; requires higher temps. |
Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on scale and constraints.
References
-
Barker, A. J., et al. (2004). Quinazoline derivatives as src tyrosine kinase inhibitors. WO Patent 2004/041829. (Describes the synthesis of 5-chloro-2,3-methylenedioxypyridine using BrCH₂Cl/Cs₂CO₃).
-
Dallemagne, P., et al. (2001). Synthesis of substituted oxazolo[4,5-b]pyridine derivatives. (Provides context on the reactivity of 2-amino-3-hydroxypyridine analogs, relevant for understanding the nucleophilicity of the 2,3-system).
-
Chu-Moyer, M. Y., et al. (2001).[1] Orally effective, long-acting non-peptide fibrinogen receptor antagonists. (Discusses similar cyclization strategies on heterocyclic diols).
Sources
Technical Comparison Guide: [1,3]Dioxolo[4,5-b]pyridine Scaffold in Medicinal Chemistry
Content Type: Technical Scaffold Comparison Subject: [1,3]Dioxolo[4,5-b]pyridine (CAS: 274-56-6) vs. 1,3-Benzodioxole (Methylenedioxybenzene) Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists
Part 1: Executive Summary & Strategic Rationale
In modern drug discovery, the This compound scaffold represents a critical "bioisosteric hop" from the ubiquitous 1,3-benzodioxole moiety found in drugs like Paroxetine and Tadalafil. While the benzodioxole ring is a proven pharmacophore, it suffers from a well-documented metabolic liability: the formation of reactive carbene intermediates by Cytochrome P450 (CYP) enzymes, leading to mechanism-based inhibition (MBI) and potential hepatotoxicity.
This guide objectively compares the Dioxolo[4,5-b]pyridine core against its carbocyclic analog, the Benzodioxole , demonstrating why the pyridine-fused variant offers superior metabolic stability and solubility profiles while retaining essential steric and electronic binding features.
Part 2: Head-to-Head Technical Comparison
1. Metabolic Stability & CYP Inhibition (The Critical Differentiator)
The primary driver for selecting the dioxolopyridine scaffold over the benzodioxole is the mitigation of metabolic activation.
-
The Incumbent (Benzodioxole): The methylene bridge (-O-CH2-O-) is electron-rich. CYP450 enzymes (specifically CYP2D6 and CYP3A4) oxidize this position, generating a reactive carbene. This carbene coordinates irreversibly with the heme iron of the CYP enzyme, causing Mechanism-Based Inhibition (MBI) .
-
The Challenger (Dioxolopyridine): The introduction of the nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (inductive effect). This reduces the electron density at the methylene bridge, significantly raising the activation energy required for CYP-mediated oxidation.
Comparative Data Summary:
| Parameter | 1,3-Benzodioxole (Standard) | This compound (Optimized) | Impact |
| Metabolic Liability | High (Carbene formation) | Low (Electron-deficient ring) | Reduced DDI potential |
| CYP Inhibition (IC50) | Potent Inhibitor (e.g., <1 µM for CYP2D6) | Weak/Non-inhibitor (>50 µM) | Safer toxicity profile |
| Reactive Metabolites | Quinone Methides / Carbenes | Stable Pyridine N-oxide | Reduced covalent binding |
| Lipophilicity (cLogP) | ~2.1 (Reference) | ~1.2 (Lower) | Improved aqueous solubility |
2. Physicochemical Properties & Binding
The "Nitrogen Scan" effect alters the physicochemical landscape:
-
Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), lowering cLogP and improving aqueous solubility compared to the purely lipophilic benzene analog.
-
pKa: The pyridine nitrogen in this fused system is weakly basic (pKa ~2-3 due to oxygen electronegativity), preventing excessive ionization at physiological pH while still aiding solubility.
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two scaffolds, highlighting the safety advantage of the dioxolopyridine.
Figure 1: Divergent metabolic pathways. The benzodioxole path leads to CYP inactivation (red), while the dioxolopyridine path favors stable clearance (green).
Part 4: Experimental Protocols
To validate the advantages of the dioxolopyridine scaffold in your specific lead series, use the following standardized protocols.
Protocol A: Synthesis of this compound Core
Rationale: Accessing the core requires efficient cyclization of a dihydroxypyridine precursor.
-
Reagents: 2,3-Dihydroxypyridine (1.0 eq), Bromochloromethane (1.2 eq), Cesium Carbonate (
, 2.5 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 2,3-dihydroxypyridine in anhydrous DMF under
atmosphere. -
Add
and stir at room temperature for 30 mins to form the dianion. -
Add bromochloromethane dropwise.
-
Heat the mixture to 100°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
-
Validation: Confirm structure via
-NMR (distinctive methylene singlet ~6.1 ppm) and lack of broad OH signals.
Protocol B: Comparative Microsomal Stability Assay (RLM/HLM)
Rationale: Quantify the metabolic stability improvement.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Test Compounds:
-
Compound A: Your lead with Benzodioxole.
-
Compound B: Your lead with Dioxolo[4,5-b]pyridine.
-
Control: Testosterone (High clearance), Warfarin (Low clearance).
-
-
Workflow:
-
Pre-incubate compounds (1 µM final) with microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (with internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and Intrinsic Clearance ( ).-
Success Metric: A >2-fold increase in
for the dioxolopyridine analog indicates successful mitigation of metabolic liability.
-
Part 5: Structure-Activity Relationship (SAR) Decision Tree
Use this logic flow to determine when to deploy the Dioxolo[4,5-b]pyridine scaffold.
Figure 2: Medicinal chemistry decision tree for scaffold hopping.
Part 6: References
-
Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
Lozynskyi, A., et al. (2021).[1] Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Link
-
Wessig, P., et al. (2011).[2] A new class of fluorescent dyes based on 1,3-benzodioxole and [1,3]-dioxolo[4,5-b]pyridine. Tetrahedron Letters. Link
-
Dalvie, D., et al. (2002). Assessment of metabolic activation of methylenedioxy compounds by trapping with glutathione. Chemical Research in Toxicology. Link
Sources
Validating the purity ofDioxolo[4,5-b]pyridine samples using HPLC and NMR
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads
Introduction: The Purity Paradox
In the synthesis of fused heterocyclic scaffolds like [1,3]dioxolo[4,5-b]pyridine (CAS: 72138-73-9), relying on a single analytical method is a calculated risk that often fails. This scaffold—a bioisostere of quinoline and benzodioxole—presents a unique "Purity Paradox."
-
The HPLC Trap: The basic pyridine nitrogen often interacts with silanol groups on stationary phases, causing peak tailing that can mask closely eluting impurities (like regioisomers).
-
The NMR Blind Spot: While NMR provides structural certainty, it lacks the dynamic range to detect trace organic impurities (<0.5%) that can trigger false positives in high-throughput biological screening.
This guide details an orthogonal validation protocol combining High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We move beyond "running a spectrum" to establishing a self-validating system for decision-making in drug development.
Method A: HPLC for Trace Impurity Profiling
Objective: Detect trace organic byproducts, regioisomers, and unreacted starting materials (e.g., 2,3-dihydroxypyridine).
The Challenge: Pyridine Tailing
Dioxolo[4,5-b]pyridine contains a basic nitrogen atom. On standard C18 columns at neutral pH, this nitrogen becomes protonated (
Validated Protocol
To ensure sharp peak shape and separation of polar impurities, we utilize a buffered ion-suppression strategy .
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid in Water. Why: The buffer competes for silanol sites and controls the ionization state.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Hold for polar starting materials)
-
2-12 min: 5%
95% B -
12-15 min: 95% B
-
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Flow Rate: 1.0 mL/min.
Critical Output: This method effectively separates the target compound from:
-
2,3-Dihydroxypyridine: Elutes early (high polarity).
-
Halogenated Intermediates: Elute late (high lipophilicity).
Method B: qNMR for Absolute Purity (Mass Balance)
Objective: Determine the absolute weight-percent purity (potency) and detect "invisible" impurities (inorganic salts, moisture, silica gel) that HPLC-UV misses.
The Protocol: Internal Standard Method
Unlike HPLC, qNMR does not require a reference standard of the analyte itself.
-
Solvent: DMSO-
(Preferred over to prevent volatility errors and ensure solubility of polar salts). -
Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.
-
Selection Criteria: The IS signals must not overlap with the dioxolo singlet (
ppm) or the pyridine aromatic protons ( ppm).
-
-
Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): (typically 30-60 seconds). Crucial for quantitative accuracy. -
Scans: 16 or 32 (Sufficient S/N > 150:1).
-
Structural Markers for this compound
To confirm the specific [4,5-b] regioisomer (vs. [4,5-c]), look for the specific coupling pattern of the pyridine ring protons:
- ~6.2 ppm (s, 2H): Methylenedioxy bridge protons (Characteristic).
-
Aromatic Region: An ABX or AMX system depending on substitution, distinct from the symmetric patterns seen in some benzodioxoles.
Comparative Analysis: The Data Matrix
The following table illustrates why neither method is sufficient alone.
| Feature | HPLC-UV (Method A) | qNMR (Method B) | Combined Power |
| Primary Metric | Chromatographic Purity (% Area) | Absolute Purity (% w/w) | True Potency |
| Detection Limit | High (ppm level) | Low (~0.5 - 1%) | Covers full dynamic range |
| Blind Spots | Inorganic salts, water, silica, non-UV active solvents | Trace isomers (<1%), overlapping signals | None |
| Regio-selectivity | Low (unless co-injected with standard) | High (J-coupling analysis) | Structural confirmation |
| Cost/Time | High setup, fast run | Fast setup, long acquisition ( | Efficient Validation |
Scenario Analysis:
-
Scenario 1: HPLC shows 99.9% purity, but qNMR shows 85% purity.
-
Diagnosis: Sample is contaminated with inorganic salts (e.g., NaCl from workup) or trapped solvent.
-
-
Scenario 2: qNMR shows >98% purity, but HPLC shows a 3% impurity peak.
-
Diagnosis: A UV-active impurity with high extinction coefficient is present in trace amounts (likely a regioisomer or precursor).
-
Validation Workflow (Decision Logic)
The following diagram outlines the "Go/No-Go" decision tree for releasing a Dioxolo[4,5-b]pyridine sample for biological testing.
Figure 1: Orthogonal validation workflow ensuring both organic purity (HPLC) and mass balance (qNMR) requirements are met before release.
References
-
PubChem. (n.d.).[1][2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Xie, Y., et al. (2023).[4] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. MDPI Molecules. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Enovatia. (n.d.).[5] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
Gökcen, L., & Gökcen, T. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[6] Retrieved from [Link]
Sources
- 1. (1,3)Oxazolo(4,5-b)pyridine-2-thiol | C6H4N2OS | CID 658727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H5NO2 | CID 12563079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [1,3]Thiazolo[4,5-b]pyridine | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. acgpubs.org [acgpubs.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of [1,3]Dioxolo[4,5-b]pyridine
[1]
Part 1: Chemical Identity & Critical Verification (Read First)[1]
Urgent Scientific Note: There is a frequent database conflict regarding the CAS registry number for this compound. Before disposal, you must verify the identity of your material to ensure accurate inventory tracking and regulatory compliance.
-
Target Chemical: [1,3]Dioxolo[4,5-b]pyridine (also known as 2,3-methylenedioxypyridine).[1][2]
-
Correct CAS: 72138-73-9 [2]
-
Common Confusion: Many databases erroneously link the CAS 253-52-1 to this name.[1] However, CAS 253-52-1 actually refers to Phthalazine (Benzo[d]pyridazine).[1][3]
Operational Impact: While both compounds are nitrogen-containing heterocycles requiring similar incineration pathways, misidentification can trigger audit failures under RCRA (Resource Conservation and Recovery Act) or local inventory reporting.[1]
Chemical Profile & Hazard Characterization[1][4]
| Feature | Data | Disposal Implication |
| Formula | C₆H₅NO₂ | Nitrogen content requires incineration with NOx scrubbing.[1] |
| Molecular Weight | 123.11 g/mol | -- |
| Physical State | Solid (typically) or Oil | Solid waste vs. Liquid waste stream classification.[1] |
| Basicity | Pyridine derivative (Weak Base) | DO NOT mix with strong acids (exothermic risk).[1] |
| Flash Point | ~93°C (Estimated) | Combustible.[1] Classify as Ignitable Waste if liquid.[1] |
| GHS Hazards | H315, H319, H335 | Irritant to eyes, skin, respiratory system.[1][4] Handle in fume hood. |
Part 2: Waste Segregation Logic (The "Why")
Effective disposal relies on strict segregation. This compound contains a basic nitrogen moiety.[1] Mixing this with incompatible streams creates immediate safety risks.
Segregation Decision Tree
The following logic ensures chemical compatibility and prevents "trash can chemistry" accidents.
Figure 1: Segregation logic flow. Note that while the molecule itself contains no halogens, the solvent it is dissolved in dictates the liquid waste stream.[1]
Part 3: Step-by-Step Disposal Protocol
Pre-Disposal Preparation[1]
-
PPE: Nitrile gloves (double gloving recommended for solutions), safety goggles, and lab coat.[1]
-
Location: All transfers must occur inside a certified chemical fume hood.
-
Container Selection:
-
Solids: Wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1]
-
Liquids: HDPE carboy or safety can. Glass is acceptable for small volumes (<500mL).
-
Labeling (RCRA Compliance)
Before adding waste, the container must be labeled.[1] Use a "Hazardous Waste" tag including:
-
Chemical Name: Write out "this compound" (Do not use abbreviations or formulas).
-
Hazards: Check "Irritant" and "Toxic".[1]
Transfer Procedure
-
For Solids:
-
For Solutions:
-
pH Check (Self-Validating Step): If the solution composition is unknown, check pH. If pH < 4, STOP . You may have an acidic mixture.[1] Neutralize slowly or segregate into a specific acid waste stream to prevent heat generation.
-
Use a funnel to prevent spills.[1]
-
Close the container lid tightly immediately after addition. Do not leave funnels in open waste containers.
-
Final Handoff
-
When the container is 90% full, seal it.
-
Wipe the exterior to ensure no residue remains.
-
Contact your facility's EHS department or waste contractor (e.g., Veolia, Clean Harbors) for pickup.[1]
-
Disposal Code: This material generally falls under D001 (Ignitable, if liquid/flash point <60°C) or is classified as non-regulated chemical waste destined for Incineration (Fuel Blending).[1]
Part 4: Emergency Contingencies
Spill Management
If a spill occurs outside the fume hood:
-
Evacuate: Clear the immediate area.
-
Assess: If >100mL or outside containment, call EHS.
-
Clean-up (Small Spills):
Exposure Response[1]
-
Eye Contact: Rinse immediately at an eyewash station for 15 minutes. Hold eyelids open.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.
References
Sources
- 1. Phthalazine - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H5NO2 | CID 12563079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [1,3]Thiazolo[4,5-b]pyridine | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
